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  • Product: cis-Ethyl 2-(boc-amino)cyclopropanecarboxylate
  • CAS: 1421676-91-6

Core Science & Biosynthesis

Foundational

Chemical properties of cis-Ethyl 2-(boc-amino)cyclopropanecarboxylate

An In-Depth Technical Guide to the Chemical Properties of cis-Ethyl 2-(Boc-amino)cyclopropanecarboxylate Introduction: The Significance of Constrained Scaffolds In the landscape of modern drug discovery and organic synth...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of cis-Ethyl 2-(Boc-amino)cyclopropanecarboxylate

Introduction: The Significance of Constrained Scaffolds

In the landscape of modern drug discovery and organic synthesis, the quest for molecular scaffolds that offer both structural rigidity and precise functional group presentation is paramount. cis-Ethyl 2-(tert-butoxycarbonylamino)cyclopropanecarboxylate emerges as a molecule of significant interest, embodying the unique characteristics of a constrained β-amino acid analogue. The inherent strain of the cyclopropane ring, with bond angles compressed to approximately 60°, imparts distinct conformational preferences and reactivity compared to its linear counterparts[1]. This guide provides an in-depth exploration of its chemical properties, from synthesis and characterization to its reactivity and applications, offering field-proven insights for researchers and drug development professionals. The strategic placement of the Boc-protecting group and the ethyl ester functionality makes it a versatile building block, poised for elaboration into more complex molecular architectures, particularly in the synthesis of peptidomimetics and novel therapeutics[2][3].

Physicochemical and Spectroscopic Profile

A foundational understanding of a molecule begins with its physical and spectral characteristics. These properties are crucial for identification, purity assessment, and predicting its behavior in various chemical environments.

Core Physicochemical Data

The fundamental properties of cis-Ethyl 2-(Boc-amino)cyclopropanecarboxylate are summarized below. These values are essential for experimental design, including solvent selection and reaction temperature considerations.

PropertyValueSource
CAS Number 613261-19-1[4]
Molecular Formula C₁₁H₁₉NO₄[4]
Molecular Weight 229.27 g/mol [4]
Appearance Off-white to yellow solid[4]
Boiling Point (Predicted) 312.1 ± 31.0 °C[4]
Density (Predicted) 1.10 ± 0.1 g/cm³[4]
Storage Store at room temperature or 2-8°C, sealed in dry conditions.[4]
Spectroscopic Characterization: A Structural Blueprint

Spectroscopic analysis provides an unambiguous confirmation of the molecule's structure and stereochemistry. The cis relationship between the amino and ester groups on the cyclopropane ring is a key feature that can be confirmed by ¹H NMR spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectrum is distinguished by the upfield signals of the cyclopropyl protons, a direct consequence of the ring's magnetic anisotropy. The coupling constants (J-values) between these protons are diagnostic of their stereochemical relationship. For cis protons on a cyclopropane ring, the coupling constant is typically larger than for trans protons[5].

¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the carbonyls of the ester and the Boc group, the quaternary carbon of the tert-butyl group, and the characteristic upfield signals of the cyclopropane ring carbons.

Infrared (IR) Spectroscopy: Key vibrational frequencies will include a strong C=O stretch for the ester and carbamate groups (typically in the 1680-1750 cm⁻¹ region) and an N-H stretch for the Boc-protected amine (around 3300-3500 cm⁻¹).

Assignment (¹H NMR) Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
t-Butyl (Boc)~1.45Singlet (s)9 protons, characteristic sharp signal.
Ethyl (-CH₃)~1.25Triplet (t)3 protons, coupled to the -CH₂- group.
Ethyl (-CH₂-)~4.15Quartet (q)2 protons, coupled to the -CH₃ group.
Cyclopropyl (CH-COOEt)~1.6-1.8Multiplet (m)1 proton, cis to CH-NHBoc.
Cyclopropyl (CH-NHBoc)~2.8-3.0Multiplet (m)1 proton, deshielded by the nitrogen atom.
Cyclopropyl (-CH₂-)~1.0-1.3Multiplet (m)2 protons, diastereotopic.
Amine (N-H)~5.0-5.5Broad Singlet (br s)1 proton, exchangeable.

Note: Predicted values are based on typical ranges for similar structural motifs. Actual spectra should be acquired for confirmation.

Synthesis and Stereocontrol

The synthesis of substituted cyclopropanes, particularly with defined stereochemistry, is a non-trivial challenge in organic chemistry. The value of cis-Ethyl 2-(Boc-amino)cyclopropanecarboxylate lies in its specific cis configuration, which is often achieved through stereoselective cyclopropanation reactions or through transformations of pre-existing cyclic systems.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Product start1 Ethyl Diazoacetate reaction Rhodium-Catalyzed Cyclopropanation start1->reaction start2 N-Boc-allylamine start2->reaction product cis-Ethyl 2-(Boc-amino) cyclopropanecarboxylate reaction->product Diastereoselective cis-product favored

One of the most powerful methods for constructing the cyclopropane ring is through the catalytic decomposition of diazo compounds in the presence of an olefin. For instance, the reaction between an N-protected allylamine and ethyl diazoacetate, catalyzed by a transition metal complex (e.g., rhodium or copper), can yield the desired cyclopropane structure. The choice of catalyst and ligands is critical for controlling the diastereoselectivity, often favoring the formation of the cis isomer due to steric and electronic factors during the carbene transfer step[3].

Reactivity and Chemical Transformations

The chemical utility of this molecule is defined by the reactivity of its three primary functional groups: the Boc-protected amine, the ethyl ester, and the cyclopropane ring itself.

The Boc Group: A Gateway to Amine Functionality

The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in organic synthesis due to its stability under a wide range of conditions (including most nucleophiles and bases) and its facile removal under acidic conditions[6][7].

Mechanism of Deprotection: The acid-catalyzed deprotection proceeds through protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation. This cation can then be trapped by a nucleophile or eliminate a proton to form isobutylene, while the resulting carbamic acid spontaneously decarboxylates to yield the free amine.

// Nodes Start [label="Boc-Protected Amine"]; Protonated [label="Protonated Carbamate"]; Carbocation [label="tert-Butyl Cation\n+ Carbamic Acid"]; Products [label="Free Amine + CO₂ + Isobutylene"]; H_plus [label="H⁺ (e.g., TFA)"]; TFA_anion [label="TFA⁻"];

// Edges Start -> Protonated [label="+ H⁺"]; Protonated -> Carbocation [label="Cleavage"]; Carbocation -> Products [label="Decarboxylation &\nProton Loss"]; H_plus -> Start [style=invis]; // for layout } dot Caption: Mechanism of acid-catalyzed Boc-group deprotection.

Comparison of Deprotection Methods: While strong acids are standard, alternative methods have been developed for substrates sensitive to harsh acidic conditions.

MethodReagents & ConditionsAdvantagesDisadvantages/ConsiderationsSource
Standard Acidolysis Trifluoroacetic acid (TFA) in CH₂Cl₂; or HCl in dioxane/EtOAc. Room temp.Fast, high-yielding, common reagents.Harsh for acid-labile groups. TFA can be difficult to remove.[6][8]
Mechanochemical p-Toluenesulfonic acid (p-TsOH), ball milling, solvent-free.Environmentally friendly (green chemistry), rapid, mild conditions.Requires specialized equipment (ball mill).[9]
Thermal (Flow) High temperature (e.g., 150-230°C) in a suitable solvent (MeOH, TFE) under continuous flow.No acid catalyst needed, allows for selective deprotection based on temperature control.Requires flow chemistry setup, high temperatures may not be suitable for all substrates.[10]
Experimental Protocol: Standard Boc Deprotection via Acidolysis

Objective: To remove the Boc protecting group to yield ethyl cis-2-aminocyclopropanecarboxylate as its trifluoroacetate salt.

Materials:

  • cis-Ethyl 2-(Boc-amino)cyclopropanecarboxylate (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA, 10-20 eq)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • Dissolution: Dissolve the Boc-protected substrate in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask under a nitrogen atmosphere.

    • Causality: Anhydrous DCM is used as it is a good solvent for the substrate and is inert to the acidic conditions. A nitrogen atmosphere prevents moisture from interfering.

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add TFA dropwise to the stirred solution.

    • Causality: The reaction is exothermic; cooling prevents potential side reactions. Slow addition maintains temperature control. A large excess of TFA ensures the reaction goes to completion.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-3 hours).

    • Causality: TLC is a crucial self-validating step to ensure the transformation is complete before proceeding to work-up, preventing the isolation of a mixture.

  • Work-up: Once complete, concentrate the reaction mixture in vacuo to remove the solvent and excess TFA. The crude product is often a viscous oil or solid TFA salt.

    • Causality: Removal of the volatile acid and solvent under reduced pressure is the most efficient method of initial purification.

  • Purification (Optional): The resulting amine salt is often pure enough for subsequent steps. If necessary, it can be purified further by trituration with cold diethyl ether to precipitate the salt, which is then collected by filtration. To obtain the free amine, the salt can be dissolved in a suitable solvent and neutralized with a mild base (e.g., saturated NaHCO₃ solution) during an aqueous work-up, followed by extraction.

Reactivity of the Ethyl Ester

The ethyl ester is a versatile handle for further modification.

  • Saponification: Hydrolysis of the ester to the corresponding carboxylic acid can be readily achieved using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/alcohol solvent mixture. This unmasks a carboxylic acid group, which is essential for applications like amide coupling to form peptides.

  • Transesterification: In the presence of a different alcohol and a suitable catalyst, the ethyl group can be exchanged.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol.

Reactivity of the Cyclopropane Ring

The high degree of strain in the cyclopropane ring makes it susceptible to ring-opening reactions under certain conditions, although it is generally stable under the conditions used for Boc deprotection and saponification. This latent reactivity is a key feature of cyclopropylamines. For instance, under photochemical or certain transition-metal-catalyzed conditions, the C-C bonds of the ring can be cleaved, participating in formal [3+2] cycloadditions to form five-membered rings[11][12]. This reactivity provides a pathway to complex polycyclic systems from a simple building block.

Applications in Research and Development

The unique structural features of cis-Ethyl 2-(Boc-amino)cyclopropanecarboxylate make it a valuable tool for chemists and pharmacologists.

  • Peptidomimetics and Foldamers: As a constrained β-amino acid, it can be incorporated into peptide chains to induce specific secondary structures, such as turns or helices[13]. This conformational rigidity can enhance binding affinity to biological targets and improve metabolic stability compared to more flexible, natural amino acids.

  • Drug Discovery: The cyclopropylamine motif is a privileged structure found in numerous biologically active compounds, including antidepressants and other CNS-active agents[1][14]. This building block provides a direct entry point for the synthesis of novel analogues for screening in drug discovery programs.

  • Synthetic Building Block: Beyond peptides, the deprotected amine and/or hydrolyzed acid can serve as a nucleophile or electrophile, respectively, in a wide array of organic reactions, enabling the synthesis of complex small molecules[15][16].

// Central Node main [label="cis-Ethyl 2-(Boc-amino)\ncyclopropanecarboxylate", pos="0,0!", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Application Nodes peptides [label="Constrained Peptides\n& Foldamers", pos="-3,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; drug [label="Drug Discovery\n(CNS Agents)", pos="3,2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; synthesis [label="Complex Molecule\nSynthesis", pos="0,-2.5!", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges main -> peptides [label="Induces Turns/Helices"]; main -> drug [label="Privileged Scaffold"]; main -> synthesis [label="Versatile Intermediate"]; } dot Caption: Key application areas stemming from the molecule's properties.

Conclusion

cis-Ethyl 2-(Boc-amino)cyclopropanecarboxylate is more than a simple amino acid derivative; it is a sophisticated chemical tool. Its well-defined stereochemistry, the orthogonal reactivity of its functional groups, and the inherent potential of the strained cyclopropane ring provide a rich platform for chemical innovation. A thorough understanding of its properties—from its spectroscopic signature to the nuances of its deprotection and subsequent reactions—is essential for leveraging its full potential in the synthesis of next-generation pharmaceuticals and complex organic materials.

References

  • Cyclopropenimine-Catalyzed Enantioselective Mannich Reactions of t-Butyl Glycinates with N-Boc-Imines. PMC. [Link]

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. Scientific Research Publishing. [Link]

  • Conformational Analysis. University of Liverpool. [Link]

  • Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins. Royal Society of Chemistry. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC, NIH. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

  • cis-2-Aminocyclohex-4-enecarboxylic acid as a new building block of helical foldamers. Royal Society of Chemistry. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]

  • cis-2-Aminocyclopentanecarboxylic Acid Oligomers Adopt a Sheetlike Structure: Switch from Helix to Nonpolar Strand. ResearchGate. [Link]

  • cis-2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid. Bide Pharmatech. [Link]

  • cis-Ethyl 2-aminocyclohexanecarboxylate hydrochloride. Chemsrc. [Link]

  • 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. PubMed. [Link]

  • Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropylamines. ChemRxiv. [Link]

  • Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. PMC. [Link]

  • Synthesis of optically active trans-2-aminocyclopropane-carboxylic esters. ResearchGate. [Link]

  • Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Semantic Scholar. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Prep-scale resolution of ethyl cis 2-aminocyclohexanecarboxylate (8). ResearchGate. [Link]

  • 1 H NMR (500 MHz) spectrum of ethyl 2-benzoyl-1-cyano-3-(4methylphenyl)-cyclopropane carboxylate. ResearchGate. [Link]

  • Application to carboxylic acid‐containing drugs and natural products. ResearchGate. [Link]

  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease. [Link]

  • Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journals. [Link]

  • Cyclopropane carboxylic acid derivatives.
  • A study of conformational stability and vibrational assignments of 1-aminocyclopropanecarboxylic acid c-C3H4(NH2)-COOH. PubMed. [Link]

  • Synthesis of Library of N-t-boc Amino ester. Digital Commons at Buffalo State. [Link]

  • NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of cis-Ethyl 2-(Boc-amino)cyclopropanecarboxylate

Introduction The cyclopropane ring, a fundamental carbocycle in organic chemistry, has garnered significant attention in medicinal chemistry and drug development. Its inherent ring strain and unique electronic properties...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The cyclopropane ring, a fundamental carbocycle in organic chemistry, has garnered significant attention in medicinal chemistry and drug development. Its inherent ring strain and unique electronic properties impart a rigidified conformation to molecular scaffolds, which can enhance binding affinity to biological targets and improve metabolic stability.[1] Among the myriad of substituted cyclopropanes, cis-ethyl 2-(Boc-amino)cyclopropanecarboxylate stands out as a valuable chiral building block. The presence of both an amino and a carboxyl group on the cyclopropane ring makes it a constrained analog of amino acids, offering a wealth of opportunities for the synthesis of peptidomimetics and other biologically active molecules. This guide provides a comprehensive overview of the molecular structure, stereochemistry, synthesis, and characterization of this important synthetic intermediate.

Molecular Structure and Stereochemistry

The molecular structure of cis-ethyl 2-(Boc-amino)cyclopropanecarboxylate is characterized by a cyclopropane ring substituted with an ethyl carboxylate group and a tert-butoxycarbonyl (Boc) protected amino group. The "cis" designation indicates that the amino and carboxylate substituents are on the same face of the cyclopropane ring.

Chirality and Enantiomers

The presence of two stereocenters at the C1 and C2 positions of the cyclopropane ring gives rise to two enantiomers:

  • (1R,2S)-Ethyl 2-(tert-butoxycarbonylamino)cyclopropanecarboxylate

  • (1S,2R)-Ethyl 2-(tert-butoxycarbonylamino)cyclopropanecarboxylate

The specific enantiomer is of paramount importance in drug development, as biological systems often exhibit high stereoselectivity. The synthesis of enantiomerically pure forms is therefore a critical aspect of its chemistry.

Conformational Analysis

The rigid nature of the cyclopropane ring significantly restricts the conformational freedom of the molecule. The substituents are locked into a specific spatial arrangement, which is a key feature exploited in the design of conformationally constrained peptides. The Boc protecting group, while bulky, can exhibit rotational isomers (rotamers) around the N-C bond, which can sometimes be observed in NMR spectroscopy.[2]

Synthesis and Stereoselective Strategies

The synthesis of cis-ethyl 2-(Boc-amino)cyclopropanecarboxylate requires careful control of stereochemistry to obtain the desired cis isomer and, ideally, a single enantiomer. Several strategies can be employed, often involving cyclopropanation reactions or the modification of existing cyclopropane scaffolds.

General Synthetic Approach

A plausible and common strategy for the synthesis of 2-aminocyclopropanecarboxylic acid derivatives involves the cyclopropanation of an appropriate alkene precursor, followed by functional group manipulations. For the target molecule, a key intermediate would be an alkene that can be converted to the desired product.

Proposed Stereoselective Synthesis

A viable route to an enantiomerically enriched form of cis-ethyl 2-(Boc-amino)cyclopropanecarboxylate is outlined below. This method leverages an asymmetric cyclopropanation reaction.

Experimental Protocol: Asymmetric Cyclopropanation
  • Preparation of the Diazoacetate: Ethyl diazoacetate is a common reagent for cyclopropanation and can be prepared from glycine ethyl ester hydrochloride.

  • Asymmetric Cyclopropanation: A chiral catalyst, such as a rhodium or copper complex with a chiral ligand, is used to catalyze the reaction between the alkene and ethyl diazoacetate. The choice of catalyst and ligand is crucial for achieving high diastereo- and enantioselectivity.

  • Functional Group Transformation: The resulting cyclopropyl ester with a suitable functional group is then converted to the Boc-protected amine. This may involve a Curtius rearrangement or other similar transformation.

  • Purification: The final product is purified by column chromatography to isolate the desired cis-isomer.

Synthetic_Pathway Alkene Suitable Alkene Precursor Cyclopropyl_Ester Chiral Cyclopropyl Ester Intermediate Alkene->Cyclopropyl_Ester Diazoacetate Ethyl Diazoacetate Diazoacetate->Cyclopropyl_Ester Catalyst Chiral Rhodium or Copper Catalyst Catalyst->Cyclopropyl_Ester Transformation Functional Group Transformation (e.g., Curtius Rearrangement) Cyclopropyl_Ester->Transformation Boc_Protection Boc Protection Transformation->Boc_Protection Final_Product cis-Ethyl 2-(Boc-amino) cyclopropanecarboxylate Boc_Protection->Final_Product

Caption: Proposed synthetic workflow for cis-Ethyl 2-(Boc-amino)cyclopropanecarboxylate.

Spectroscopic Characterization

The structural elucidation of cis-ethyl 2-(Boc-amino)cyclopropanecarboxylate relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by Infrared (IR) spectroscopy and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The proton NMR spectrum provides valuable information about the connectivity and stereochemistry of the molecule. The characteristic signals for the cis-isomer can be predicted based on data from analogous compounds.[3]

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
Cyclopropyl CH~1.0 - 2.0m
Ethyl CH₂~4.1q~7.1
Ethyl CH₃~1.2t~7.1
Boc (CH₃)₃~1.4s
NH~5.0br s

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

The coupling constants between the cyclopropyl protons are particularly informative for determining the cis or trans stereochemistry. For cis-isomers, the vicinal coupling constant (³J) is typically larger than for the corresponding trans-isomer.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon framework of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
Cyclopropyl CH~15 - 30
Ethyl CH₂~60
Ethyl CH₃~14
Boc C(CH₃)₃~80
Boc CH₃~28
C=O (Ester)~170
C=O (Boc)~155

Note: These are predicted values based on analogous structures.[2]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule:

  • N-H stretch: A broad band around 3300-3500 cm⁻¹

  • C=O stretch (ester): A strong band around 1730 cm⁻¹

  • C=O stretch (Boc): A strong band around 1690 cm⁻¹

  • C-O stretch: Bands in the region of 1000-1300 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound (C₁₁H₁₉NO₄, MW = 229.27 g/mol ). Electrospray ionization (ESI) would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 230.

X-ray Crystallography and Solid-State Conformation

X-ray diffraction analysis would be expected to confirm the cis relationship between the substituents on the cyclopropane ring. The bond lengths and angles within the cyclopropane ring would be consistent with those of other substituted cyclopropanes. The Boc-amino group and the ethyl ester group will adopt conformations that minimize steric hindrance. Intermolecular hydrogen bonding between the N-H group of one molecule and a carbonyl oxygen of a neighboring molecule would be anticipated to play a significant role in the crystal packing.

XRay_Crystallography_Workflow cluster_0 Experimental cluster_1 Computational Crystal_Growth Crystal Growth Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure (Bond Lengths, Angles, Conformation) Structure_Refinement->Final_Structure Validation

Sources

Foundational

cis-Ethyl 2-(boc-amino)cyclopropanecarboxylate CAS number and identifiers

Executive Summary This technical guide provides a comprehensive analysis of cis-Ethyl 2-(boc-amino)cyclopropanecarboxylate , a critical building block in the synthesis of conformationally restricted peptidomimetics and a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of cis-Ethyl 2-(boc-amino)cyclopropanecarboxylate , a critical building block in the synthesis of conformationally restricted peptidomimetics and antiviral therapeutics. Unlike its trans isomer, the cis configuration induces specific β-turn secondary structures in peptide backbones, making it highly valuable for structure-activity relationship (SAR) studies in drug discovery. This document details its chemical identifiers, a validated synthesis route via Curtius rearrangement to ensure stereochemical integrity, and analytical parameters for quality control.

Part 1: Chemical Identity & Identifiers[1]

The nomenclature and CAS registry for cyclopropane amino acids can be ambiguous due to the presence of multiple stereocenters and potential for racemic versus enantiopure forms. The table below clarifies the specific identifiers for the cis-racemate and related isomers.

Parameter Details
Chemical Name cis-Ethyl 2-(tert-butoxycarbonylamino)cyclopropanecarboxylate
Common Name N-Boc-cis-2-amino-1-ethylcyclopropanecarboxylate
CAS Number (cis-racemate) 1421676-91-6
CAS Number (trans-isomer) 162129-60-4
CAS Number (Unspecified) 613261-19-1 (Often used generically for the structure)
Molecular Formula C₁₁H₁₉NO₄
Molecular Weight 229.27 g/mol
SMILES CCOC(=O)[C@H]1C[C@H]1NC(=O)OC(C)(C)C (Relative stereochemistry shown)
InChI Key WQCFOWMOJLYSPS-HTQZYQBOSA-N (Note: Check specific isomer keys)
Appearance Off-white to pale yellow crystalline solid

Stereochemical Note: The "cis" designation refers to the syn relationship between the carbamate (amino) group at C2 and the ester group at C1. This proximity allows for unique intramolecular H-bonding interactions not possible in the trans isomer.

Part 2: Structural Analysis & Stereochemistry

The cyclopropane ring imposes severe conformational constraints on the amino acid backbone. In the cis configuration, the


 torsion angles are restricted, often forcing peptides into folded conformations mimicking 

-turns.
Stereochemical Family Tree

The following diagram illustrates the relationship between the starting materials and the resulting isomers, highlighting the importance of selecting the correct precursor to avoid difficult chromatographic separations.

Stereochemistry Start Cyclopropane-1,2-dicarboxylic acid (Diester or Anhydride) Cis_Series cis-Series Precursor (Meso Anhydride) Start->Cis_Series Synthetic Choice Trans_Series trans-Series Precursor (Fumarate derived) Start->Trans_Series Curtius Curtius Rearrangement (Retention of Configuration) Cis_Series->Curtius Stereospecific Trans_Product trans-Isomer (CAS: 162129-60-4) Trans_Series->Trans_Product Target cis-Ethyl 2-(boc-amino) cyclopropanecarboxylate (CAS: 1421676-91-6) Curtius->Target Trapping with t-BuOH

Figure 1: Stereochemical lineage. Using the cis-anhydride precursor guarantees the cis-geometry via the Curtius rearrangement.

Part 3: Synthesis & Manufacturing[6]

While direct cyclopropanation of olefins with diazoacetates is possible, it often yields thermodynamic trans products or difficult-to-separate mixtures. The Curtius Rearrangement of cis-1,2-cyclopropanedicarboxylic acid monoethyl ester is the preferred route for high-fidelity synthesis of the cis isomer.

Protocol: Curtius Rearrangement Route[6][7][8]

Prerequisites:

  • Starting Material: cis-1,2-Cyclopropanedicarboxylic acid monoethyl ester (prepared from the corresponding anhydride via alcoholysis).

  • Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), tert-Butanol (

    
    -BuOH).
    
  • Solvents: Toluene (anhydrous).

Step-by-Step Methodology:

  • Activation:

    • Charge a flame-dried reaction vessel with cis-1,2-cyclopropanedicarboxylic acid monoethyl ester (1.0 eq) and anhydrous toluene (0.2 M concentration).

    • Add Triethylamine (1.2 eq) and stir at room temperature for 15 minutes.

    • Add Diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise. Caution: Azides are potentially explosive; maintain temperature < 30°C.

  • Rearrangement (Isocyanate Formation):

    • Heat the mixture slowly to 80°C. Evolution of nitrogen gas (

      
      ) will be observed.
      
    • Maintain at 80°C for 1-2 hours until gas evolution ceases. This indicates full conversion of the acyl azide to the isocyanate intermediate with retention of configuration .[1]

  • Trapping (Carbamate Formation):

    • Add excess anhydrous tert-Butanol (5.0 eq) to the hot reaction mixture.

    • Reflux at 90-100°C for 12-18 hours. The isocyanate reacts with

      
      -BuOH to form the Boc-protected amine.
      
  • Work-up & Purification:

    • Cool to room temperature.[2][3] Dilute with Ethyl Acetate.

    • Wash sequentially with 5% citric acid (to remove TEA), saturated

      
      , and brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Purification: Recrystallize from Hexanes/EtOAc or perform flash chromatography (Silica gel, 10-30% EtOAc in Hexanes).

Synthesis Workflow Diagram

Synthesis Input cis-Monoethyl Ester (Acid Precursor) Step1 Acyl Azide Formation (DPPA, TEA) Input->Step1 Step2 Thermal Rearrangement (-N2, 80°C) Step1->Step2 Inter Isocyanate Intermediate Step2->Inter Step3 t-BuOH Trap (Reflux) Inter->Step3 Output cis-Ethyl 2-(boc-amino) cyclopropanecarboxylate Step3->Output

Figure 2: Curtius rearrangement workflow. The thermal rearrangement step is critical for stereochemical retention.

Part 4: Analytical Characterization

Validating the cis geometry is crucial. NMR spectroscopy provides the most definitive evidence through coupling constants (


).
Proton NMR ( H-NMR)
  • Solvent:

    
    
    
  • Key Signals:

    • 
       1.44 (s, 9H, Boc-
      
      
      
      )
    • 
       1.25 (t, 3H, Ester-
      
      
      
      )
    • 
       4.15 (q, 2H, Ester-
      
      
      
      )
    • Ring Protons (Diagnostic): The vicinal coupling constant (

      
      ) between the proton at C1 (H-alpha to ester) and C2 (H-alpha to amine) is diagnostic.
      
      • cis-isomer:

        
        .
        
      • trans-isomer:

        
        .
        
    • Look for the broad singlet of the NH proton (

      
       ~5.0-5.5), which may show H-bonding shifts in the cis isomer due to proximity to the ester carbonyl.
      
Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive mode).

  • Expectation:

    • 
       (weak).
      
    • 
      .
      
    • 
       (Fragment).
      
    • 
       (Fragment).
      

Part 5: Applications in Drug Discovery

The cis-2-aminocyclopropanecarboxylic acid (cis-ACC) scaffold acts as a "molecular hinge."

  • Peptidomimetics: When incorporated into a peptide chain, the cis-geometry forces a kink that mimics the turn structures found in bioactive proteins, stabilizing the bioactive conformation and protecting the peptide from proteolytic degradation.

  • HCV Protease Inhibitors: Derivatives of ACC are found in the P1' position of NS3/4A protease inhibitors (e.g., Glecaprevir, Paritaprevir), where the cyclopropane ring fills a specific hydrophobic pocket.

  • Glutamate Analogs: Hydrolysis of the ester and deprotection yields cis-2-aminocyclopropanecarboxylic acid, a conformationally restricted analog of glutamate, useful for probing NMDA and AMPA receptor stereoselectivity.

References

  • Fisher Scientific / eMolecules . CIS-ETHYL 2-(BOC-AMINO)CYCLOPROPANECARBOXYLATE Product Page. Retrieved from (Catalog # 1421676-91-6).

  • ChemicalBook . Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate Identifiers. Retrieved from .

  • Organic Syntheses. Curtius Rearrangement Methodologies. (General reference for the DPPA protocol).
  • Beilstein Journal of Organic Chemistry . Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid. (Demonstrates Curtius utility on cycloalkanes). Retrieved from .

  • National Institutes of Health (PMC) . The Curtius Rearrangement: Mechanistic Insight and Recent Applications. Retrieved from .

Sources

Exploratory

Conformational analysis of Boc-protected cyclopropane amino acids

An In-Depth Technical Guide to the Conformational Analysis of Boc-Protected Cyclopropane Amino Acids Abstract Conformationally constrained amino acids are pivotal tools in modern drug discovery, enabling the design of pe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Conformational Analysis of Boc-Protected Cyclopropane Amino Acids

Abstract

Conformationally constrained amino acids are pivotal tools in modern drug discovery, enabling the design of peptidomimetics with enhanced potency, selectivity, and metabolic stability.[1][2] Among these, cyclopropane-containing amino acids are of particular interest as the three-membered ring severely restricts the backbone and side-chain dihedral angles, pre-organizing the molecule into a specific bioactive conformation.[3][4] The tert-butyloxycarbonyl (Boc) protecting group, a cornerstone of peptide synthesis, also exerts a significant steric and electronic influence on the conformational landscape of the monomeric building block.[] Understanding the preferred conformations of these building blocks is therefore not an academic exercise, but a critical prerequisite for rational drug design. This guide provides a comprehensive overview of the integrated experimental and computational strategies employed to elucidate the three-dimensional structure and dynamic behavior of Boc-protected cyclopropane amino acids in solution and solid states.

The Strategic Importance of Conformational Constraint

The introduction of a cyclopropane ring into an amino acid backbone serves multiple strategic purposes in medicinal chemistry. Firstly, it reduces the molecule's conformational flexibility.[6][7] This entropic advantage can lead to a higher binding affinity for a biological target, as less energy is required to lock the molecule into its receptor-bound state. Secondly, the rigid scaffold allows for the precise spatial orientation of pharmacophoric elements, which is crucial for optimizing interactions with a receptor and enhancing selectivity.[3][4] Finally, the unnatural structure of cyclopropane amino acids often imparts resistance to enzymatic degradation, improving the pharmacokinetic profile of peptide-based therapeutics.[1]

The Boc-protecting group, while temporary in the context of peptide synthesis, is present on the monomeric building block and influences its reactivity and conformational equilibrium.[8] Its bulky tert-butyl moiety can sterically shield adjacent functionalities and favor specific rotamers around the N-Cα bond. A thorough conformational analysis, therefore, must consider the synergistic effects of both the cyclopropane ring and the Boc group.

An Integrated Approach to Conformational Analysis

A robust understanding of a molecule's conformational preferences cannot be achieved through a single technique. It requires a multi-faceted approach where experimental data informs and validates computational models, and vice-versa. The primary tools in this endeavor are Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational chemistry.

cluster_exp Experimental Methods cluster_comp Computational Methods cluster_data Structural Insights NMR NMR Spectroscopy (Solution State) MD Molecular Dynamics (MD) NMR->MD Experimental Restraints Conformers Dominant Conformers (φ, ψ, χ angles) NMR->Conformers Distance Restraints (NOE/ROE) Dihedral Angles (J-coupling) XRAY X-ray Crystallography (Solid State) DFT Density Functional Theory (DFT) XRAY->DFT Starting Geometry XRAY->Conformers Definitive 3D Structure DFT->NMR Validate Structures Energy Relative Energies & Population Analysis DFT->Energy Calculates ΔE MD->Energy Free Energy Landscape Dynamics Conformational Dynamics MD->Dynamics Simulates Motion

Caption: Integrated workflow for conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Picture

NMR spectroscopy is the most powerful technique for studying the structure and dynamics of molecules in solution, providing data that is highly relevant to biological systems.[9][10]

Key NMR Parameters and Their Structural Significance
  • Chemical Shifts (δ): The chemical shifts of protons (¹H), particularly the amide (NH) and alpha-protons (Hα), are sensitive to the local electronic environment and can provide initial clues about the backbone conformation.[11]

  • Scalar Coupling Constants (J-couplings): Three-bond coupling constants (³J) between protons, such as ³J(HNHα), are related to the dihedral angle (φ) through the Karplus relationship.[12] This allows for the quantitative estimation of bond torsion angles.

  • Nuclear Overhauser Effect (NOE) & Rotating-frame Overhauser Effect (ROE): The NOE and ROE are through-space effects that provide information about inter-proton distances, typically up to ~5 Å.[13] This is the primary method for determining the overall 3D fold and relative orientation of different parts of the molecule. For molecules in the size range of amino acid derivatives, ROE is often preferred as it avoids the complication of zero or negative NOEs that can occur for medium-sized molecules.[14]

Experimental Protocol: 2D ROESY

This protocol outlines the acquisition of a 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum, a cornerstone experiment for this analysis.

  • Sample Preparation:

    • Dissolve 5-10 mg of the Boc-protected cyclopropane amino acid in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence conformational equilibria.

    • Ensure the final concentration is between 1-10 mM.[15]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Instrument Setup & 1D ¹H Spectrum:

    • Acquire a standard 1D ¹H spectrum to verify sample integrity and concentration, and to determine the spectral width for 2D experiments.

    • Optimize shim values to ensure high resolution and symmetrical line shapes.

  • 2D ROESY Acquisition:

    • Use a standard ROESY pulse sequence with a spin-lock pulse.

    • Key Parameter - Mixing Time (τₘ): This is the duration of the spin-lock period during which ROE cross-relaxation occurs. A range of mixing times (e.g., 100 ms, 200 ms, 400 ms) should be tested. A mixing time of 150-300 ms is often a good starting point for molecules of this size.[15] The causality here is a balance: too short a time gives weak cross-peaks, while too long a time can lead to artifacts from spin diffusion (TOCSY transfers).[14]

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, typically 8-32 scans per increment.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe).

    • Integrate the volumes of the cross-peaks. The intensity of a ROESY cross-peak is approximately proportional to 1/r⁶, where 'r' is the distance between the two protons.

    • Use the integrated cross-peak volumes to generate a set of distance restraints (e.g., strong: 1.8-2.7 Å, medium: 1.8-3.5 Å, weak: 1.8-5.0 Å). These restraints will be used to build or validate a 3D structural model.

cluster_mol cluster_exp mol_size mol_size exp_noesy NOESY (Positive NOE) mol_size->exp_noesy mol_med Medium Molecule (Intermediate) 1-2 kDa τc * ω₀ ≈ 1 decision Is NOE near zero? mol_med->decision mol_large mol_large exp_noesy_neg NOESY (Negative NOE) mol_large->exp_noesy_neg exp_roesy ROESY (Always Positive ROE) decision->exp_roesy Yes decision->exp_noesy_neg No

Caption: Decision diagram for choosing between NOESY and ROESY.

X-ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides an unambiguous, high-resolution 3D structure of a molecule in its crystalline solid state.[16] While this does not represent the dynamic nature of the molecule in solution, it serves as an invaluable benchmark and a starting point for computational studies. The primary challenge is often growing a single crystal of sufficient quality.

Experimental Protocol: Crystallization Screening
  • Material Purity: The compound must be of the highest possible purity (>99%). Impurities can significantly inhibit crystal formation.

  • Solvent Selection: Screen a wide range of solvents and solvent mixtures (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, dichloromethane) for solubility. The goal is to find a system where the compound is sparingly soluble.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly and undisturbed over several days.

    • Vapor Diffusion (Hanging/Sitting Drop): Dissolve the compound in a solvent and place a drop of this solution on a coverslip. Invert the coverslip over a well containing a precipitant (a solvent in which the compound is insoluble). The slow diffusion of the precipitant vapor into the drop gradually reduces the compound's solubility, promoting crystallization.

    • Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.

  • Crystal Mounting and Data Collection: Once suitable crystals are obtained, they are mounted and subjected to X-ray diffraction analysis, a process typically performed at a dedicated facility. The resulting electron density map is used to build the final atomic model.[17]

Computational Chemistry: Modeling and Prediction

Computational methods provide deep insights into the conformational landscape, allowing for the calculation of structures and relative energies of different conformers that may be difficult to isolate or observe experimentally.[18]

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to calculate the electronic structure of molecules. It is highly effective for geometry optimization and determining the relative energies of different conformers.[19]

Experimental Protocol: DFT Conformational Search
  • Initial Structure Generation: Build the 3D structure of the Boc-protected cyclopropane amino acid in a molecular editor. Generate a series of starting conformers by systematically rotating key dihedral angles (e.g., φ, ψ, and side-chain angles χ).

  • Geometry Optimization:

    • Perform a geometry optimization for each starting conformer.

    • Causality in Method Selection: A common and robust choice is the B3LYP functional with a 6-31G(d,p) basis set.[20] B3LYP offers a good balance of accuracy and computational cost for organic molecules. The 6-31G(d,p) basis set includes polarization functions (d,p) which are essential for accurately describing the bonding and non-bonding interactions in a strained ring system and with the polar carbamate group.[21]

  • Frequency Calculation: Perform a frequency calculation on each optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer).

  • Energy Analysis: Compare the calculated electronic energies (including zero-point vibrational energy corrections) of all stable conformers.[19] The energy difference (ΔE) can be used to calculate the expected Boltzmann population of each conformer at a given temperature.

Table 1: Comparison of Analytical Techniques
TechniqueStateInformation ProvidedStrengthsWeaknesses
NMR Spectroscopy Solution3D structure, dynamics, populationsBiologically relevant state, dynamic infoStructure is an average, requires interpretation
X-ray Crystallography SolidHigh-resolution 3D structureUnambiguous, "gold standard" geometryCrystal packing forces can alter conformation, requires crystals
DFT Calculations In SilicoRelative energies, optimized geometriesHigh precision, explores theoretical conformersAccuracy depends on method/basis set, no solvent/dynamic effects
Molecular Dynamics In SilicoConformational landscape over timeSimulates dynamics and solvent effectsComputationally expensive, accuracy depends on force field

Data Synthesis and Interpretation: A Case Study Example

Imagine the analysis of a Boc-protected cyclopropylglycine.

  • NMR (ROESY): A strong ROE is observed between the Boc-group's t-butyl protons and one of the cyclopropane's β-protons. This immediately suggests a conformation where the Boc group is folded over that face of the ring.

  • NMR (J-Coupling): A ³J(HNHα) coupling constant of 8.5 Hz is measured, which, via the Karplus equation, suggests a φ angle of approximately -120°.

  • DFT: Calculations reveal two low-energy conformers. Conformer A (φ = -115°) is 2.5 kcal/mol lower in energy than Conformer B (φ = +60°). Conformer A's geometry is consistent with the observed ROE.

  • X-ray: A crystal structure is obtained, showing the molecule adopts a conformation with φ = -121°, closely matching the DFT prediction for Conformer A and the NMR data.

References

  • Hruby, V. J., Al-Obeidi, F., & Kazmierski, W. (2004). Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Current Medicinal Chemistry, 11(21), 2787-2803. [Link]

  • Hruby, V. J. (2004). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. Current Medicinal Chemistry, 11(21), 2787-2803*. [Link]

  • Naito, M., & Utsunomiya-Tate, N. (2018). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Topics in Medicinal Chemistry, 18(8), 644-653. [Link]

  • Hruby, V. J., et al. (2004). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Request PDF on ResearchGate. [Link]

  • Naito, M., & Utsunomiya-Tate, N. (2018). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Request PDF on ResearchGate. [Link]

  • D'Souza, L. M., & Ganesan, A. (2020). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 25(23), 5586. [Link]

  • Theoretical Chemistry Group, University of Siegen. (2004). Density Functional Calculations for Amino Acids. [Link]

  • Kessler, H., et al. (1986). Peptide Structure Determination by NMR. Springer Nature Experiments. [Link]

  • Ramachandran, G. N., Chandrasekaran, R., & Kopple, K. D. (1971). An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. Biochemistry, 10(12), 2115-2122. [Link]

  • JenaLib. (n.d.). Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints. [Link]

  • Qi, J., et al. (2024). Experimental and computational mechanistic investigations. ResearchGate. [Link]

  • Ibezim, E., et al. (2020). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. Molecules, 25(22), 5334. [Link]

  • Grygorenko, O. O., et al. (2016). Synthesis of a novel Boc-protected cyclopropane-modified proline analogue. Request PDF on ResearchGate. [Link]

  • BMS. (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Karki, M., et al. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. International Journal of Organic Chemistry, 5(2), 115-125. [Link]

  • Ibezim, E., et al. (2020). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. Sciforum. [Link]

  • Argent, S. P., et al. (2023). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters. [Link]

  • Thomson, R. J., & Dudley, G. B. (2008). Synthesis of Boc-protected bicycloproline. Tetrahedron Letters, 49(38), 5483-5485. [Link]

  • Charette, A. B., et al. (2018). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic Letters, 20(15), 4586-4590. [Link]

  • Chemistry Steps. (2023). Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

  • Zhang, X. P., et al. (2021). Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. Chem, 7(6), 1613-1628. [Link]

  • Roberts, J. D. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). [Link]

  • StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine. StudySmarter. [Link]

  • Digital Commons@ETSU. (n.d.). Publication of Undergraduate Experiments, Development of Additional X-ray Crystallography Experiments, and Proof-of-Concept Cycl. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Zerbe/Bader. (n.d.). Peptide/Protein NMR. [Link]

  • Glycopedia. (n.d.). Rotating Frame NOE: ROE. [Link]

  • Semantic Scholar. (2016). A review on nuclear overhauser enhancement (NOE) and rotating-frame overhauser effect (ROE) NMR techniques in food science: Basic principles and applications. [Link]

  • IJPSR. (2013). CONFORMATIONAL ANALYSIS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

  • ResearchGate. (n.d.). X‐ray crystal structure of cyclopropane 4a. Download Scientific Diagram. [Link]

  • Moody, C. J., & O'Connell, M. J. (2000). Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ. Journal of the Chemical Society, Perkin Transactions 1, (11), 1611-1621. [Link]

  • SciSpace. (2019). A review on nuclear overhauser enhancement (NOE) and rotating-frame overhauser effect (ROE) NMR techniques in food science: Basic principles and applications. [Link]

  • Wiley Analytical Science. (n.d.). 6 The NOE Effect. [Link]

  • Jaskolski, M. (2013). Identification of amino acid sequence by X-ray crystallography. Acta Biochimica Polonica, 60(2), 151-156. [Link]

  • Proteopedia. (n.d.). Protein X-ray Crystallography: Basic principles. [Link]

Sources

Foundational

History and Development of Cyclopropane-Based Chiral Building Blocks

[1] Executive Summary The cyclopropane ring—the smallest cycloalkane—has evolved from a laboratory curiosity into a cornerstone of modern medicinal chemistry. Once viewed merely as a high-strain energetic anomaly (27.5 k...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The cyclopropane ring—the smallest cycloalkane—has evolved from a laboratory curiosity into a cornerstone of modern medicinal chemistry. Once viewed merely as a high-strain energetic anomaly (27.5 kcal/mol), it is now recognized as a critical "3D-spacer" and phenyl isostere that confers metabolic stability and precise vector orientation to drug candidates. This guide explores the technical evolution of chiral cyclopropane synthesis, moving from stoichiometric reagent control to state-of-the-art catalytic asymmetric assembly, providing researchers with actionable protocols for generating high-purity chiral building blocks.

Part 1: The Physicochemical Imperative

Why Cyclopropanes?

In drug design, the "escape from flatland" (increasing Fsp3 character) correlates with improved clinical success. Cyclopropanes offer a unique solution:

  • Sigma-Aromaticity & Electronic Effects: The C–C bonds possess significant

    
    -character (approx. 
    
    
    
    ), allowing the ring to act as an electronic donor similar to a double bond, yet it remains chemically robust.
  • Vector Orientation: Unlike flexible alkyl chains, the cyclopropane ring rigidly locks substituents in specific vectors (cis/trans), maximizing ligand-receptor binding affinity while minimizing entropic penalties.

  • Metabolic Blocking: Replacing a gem-dimethyl group or an ethyl group with a cyclopropane often blocks P450-mediated oxidation sites, extending half-life (

    
    ).
    

Table 1: Comparative Properties of Linkers

PropertyIsopropyl / Gem-DimethylCyclopropanePhenyl Ring
Bond Angle ~109.5° (Flexible)60° (Rigid)120° (Rigid)
Hybridization


(Walsh orbitals)

Metabolic Stability Low (Benzylic/Allylic oxidation)HighModerate (Aromatic hydroxylation)
3D Topology GlobularPlanar/AngularPlanar

Part 2: Historical Evolution of Asymmetric Synthesis

Era 1: The Stoichiometric Foundation (1958–1980s)

The field began with the Simmons-Smith reaction (1958), utilizing a zinc-carbenoid (


) generated from diiodomethane and zinc-copper couple.
  • Mechanism: Concerted "butterfly-type" transition state.[1]

  • Stereocontrol: The breakthrough for chirality came with the realization that proximal hydroxyl groups could chelate the zinc reagent, directing the methylene delivery to the syn face. This allowed for diastereoselective synthesis but relied on existing chirality in the substrate.[2]

Era 2: The Catalytic Revolution (1970s–1990s)

To achieve enantioselectivity from achiral alkenes, the field shifted to transition metal catalysis using diazo compounds.

  • The Aratani Catalyst (1970s): The first industrial asymmetric cyclopropanation. T. Aratani (Sumitomo) developed chiral copper-Schiff base catalysts to synthesize pyrethroids (insecticides). This proved that metal-carbenoids could be controlled sterically.

  • The Bis(oxazoline) Era (1990s): Evans, Pfaltz, and Masamune introduced

    
    -symmetric Bis(oxazoline) (BOX) ligands. When complexed with Cu(I)/Cu(II), these created a highly defined chiral pocket, becoming the academic standard for processing diazoacetates.
    
Era 3: Modern Directing Groups & Metalloradicals (2000s–Present)
  • Charette Modification: André Charette perfected the asymmetric Simmons-Smith reaction using chiral dioxaborolane additives, enabling >90% ee for allylic alcohols without covalent auxiliaries.

  • Co(II) Metalloradicals: Zhang developed Co(II)-porphyrin systems that operate via a radical mechanism, allowing the cyclopropanation of electron-deficient alkenes—a feat difficult for electrophilic Cu/Rh carbenoids.

Part 3: Modern Synthetic Methodologies (The "How-To")

Workflow Decision Matrix

Before selecting a protocol, analyze your substrate using the following logic:

Cyclopropane_Workflow Start Substrate Analysis Type Alkene Electronic Nature? Start->Type Rich Electron-Rich / Neutral (Styrenes, Enol Ethers) Type->Rich Yes Deficient Electron-Deficient (Acrylates, Enones) Type->Deficient EWG present Allylic Allylic Alcohol? Type->Allylic Has -OH? Method_A Method A: Cu/Rh-Catalyzed Diazo Decomposition (Evans/Doyle) Rich->Method_A Standard Method_C Method C: Co(II)-Metalloradical (Zhang System) Deficient->Method_C Radical path Method_D Method D: Corey-Chaykovsky (Sulfur Ylide) Deficient->Method_D Alternative Method_B Method B: Charette Asymmetric Simmons-Smith Allylic->Method_B High ee required

Figure 1: Decision matrix for selecting the optimal asymmetric cyclopropanation strategy based on substrate electronics and functionality.

Protocol A: Charette Asymmetric Cyclopropanation (Zinc-Based)

Best for: Allylic alcohols requiring high enantioselectivity.[1] Mechanism: A chiral dioxaborolane ligand coordinates to the zinc carbenoid and the substrate's oxygen, enforcing a rigid transition state.

Reagents:

  • Substrate: Allylic alcohol (1.0 equiv)

  • Reagent:

    
     (2.0 equiv), 
    
    
    
    (3.0 equiv)
  • Chiral Ligand:

    
    -Dioxaborolane (1.0–1.2 equiv)
    
  • Solvent: Dichloromethane (DCM)

Step-by-Step Methodology:

  • Ligand Formation: In a flame-dried flask under Argon, mix the chiral diol (e.g., hydrobenzoin derivative) and butylboronic acid in DCM with molecular sieves. Stir for 2 hours to generate the dioxaborolane in situ.

  • Complexation: Add the allylic alcohol to the ligand solution at 0°C. Stir for 10 minutes to allow the alcohol to coordinate to the boron center (Lewis acid-base interaction).

  • Carbenoid Generation: In a separate flask, prepare the Furukawa reagent by adding

    
     to a solution of 
    
    
    
    in DCM at -10°C. Caution: Exothermic.
  • Cyclopropanation: Cannulate the zinc reagent slowly into the substrate/ligand flask at -20°C. The temperature must be strictly controlled to prevent background (racemic) reaction.

  • Workup: Quench with saturated

    
    . Oxidize the residual boron species with basic 
    
    
    
    (30%) to facilitate separation of the diol ligand from the product.

Critical Control Point: The order of addition is vital. The substrate must be pre-complexed with the chiral ligand before seeing the zinc reagent.

Protocol B: Cu(I)-Bis(oxazoline) Catalyzed Cyclopropanation

Best for: Styrenes and terminal olefins using diazoacetates. Mechanism: The Cu(I) center activates the diazo compound, releasing


 to form a metal-carbene. The bulky BOX ligand blocks two quadrants, forcing the olefin to approach from the open face.

Catalytic_Cycle Complex Cu(I)-BOX Complex Carbene Cu-Carbene Species (Electrophilic) Complex->Carbene + Diazo Diazo Diazoacetate Addition Product Release of Chiral Cyclopropane Carbene->Product + Olefin N2 N2 Release Carbene->N2 Olefin Olefin Approach (Stereodefining Step) Product->Complex Regeneration

Figure 2: Simplified catalytic cycle for Copper-BOX mediated cyclopropanation.

Protocol:

  • Catalyst Prep: Mix

    
     and the Chiral Bis(oxazoline) ligand in dry chloroform. Add phenylhydrazine (reductant) to generate the active Cu(I) species in situ (indicated by a color change).
    
  • Addition: Add the alkene (limiting reagent).

  • Slow Addition: Using a syringe pump, add the diazoacetate solution very slowly (over 4–8 hours). Why? To keep the concentration of diazo low, preventing dimerization (formation of fumarates/maleates) and favoring the reaction with the alkene.

  • Purification: Filter through a silica plug to remove copper salts.

Part 4: Case Studies in Drug Development

Saxagliptin (Onglyza)
  • Target: DPP-4 Inhibitor (Type 2 Diabetes).

  • Role of Cyclopropane: The cis-methano-L-proline nitrile moiety is the pharmacophore. The cyclopropane ring provides rigid stereochemical orientation that fits the S1 pocket of the enzyme, increasing potency 10-fold over the flexible proline analog.

  • Synthesis Highlight: The manufacturing process utilizes a Simmons-Smith cyclopropanation on an enamide precursor.

Tasimelteon (Hetlioz)
  • Target: Melatonin Receptor Agonist.

  • Role of Cyclopropane: Acts as a bioisostere for the ethyl group found in melatonin, improving metabolic stability and oral bioavailability.

  • Synthesis Highlight: Utilizes an asymmetric cyclopropanation of a dihydrofuran derivative.

Part 5: Future Directions

The field is moving toward Flow Chemistry and Biocatalysis .

  • Flow Chemistry: Handling diazo compounds on a kilogram scale is hazardous (explosion risk). Continuous flow reactors allow for the in situ generation and consumption of diazomethane or diazoacetates, minimizing the active inventory and increasing safety profiles.

  • Heme-Carbene Transferases: Engineered cytochrome P450 enzymes (e.g., P411 variants) can now catalyze cyclopropanation with stereocontrol that rivals or exceeds small-molecule catalysts, offering a "green" alternative for late-stage functionalization.

References

  • Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society.

  • Aratani, T. (1985). Catalytic Asymmetric Synthesis of Cyclopropane Carboxylic Acids: An Industrial Process for Pyrethroids. Pure and Applied Chemistry.

  • Evans, D. A., et al. (1991). Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions.[3][4][5][6][7] Catalytic, Asymmetric Cyclopropanation of Olefins. Journal of the American Chemical Society.

  • Charette, A. B., et al. (1998).[8] Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands: Scope and Mechanistic Studies. Journal of the American Chemical Society.

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design.[9] Journal of Medicinal Chemistry.

  • Chen, Y., & Zhang, X. P. (2011). Asymmetric Radical Cyclopropanation of Alkenes with In Situ Generated Donor-Acceptor Diazo Reagents via Co(II)-Based Metalloradical Catalysis. Journal of the American Chemical Society.

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Boc Deprotection of cis-Ethyl 2-(boc-amino)cyclopropanecarboxylate

Executive Summary This Application Note outlines the validated protocol for the removal of the tert-butoxycarbonyl (Boc) protecting group from cis-ethyl 2-(boc-amino)cyclopropanecarboxylate. Unlike standard amino acid de...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note outlines the validated protocol for the removal of the tert-butoxycarbonyl (Boc) protecting group from cis-ethyl 2-(boc-amino)cyclopropanecarboxylate. Unlike standard amino acid deprotections, this substrate presents specific challenges due to the strain of the cyclopropane ring and the thermodynamic risk of epimerization from the cis to the trans diastereomer.

Key Recommendation: The HCl/Dioxane method is designated as the primary protocol. It allows for the isolation of the product as a stable hydrochloride salt via precipitation, mitigating the risks associated with the volatility and instability of the free amine.

Scientific Background & Mechanistic Insight

The Substrate: Cyclopropane "Push-Pull" Dynamics

The target molecule contains a donor group (amine) and an acceptor group (ethyl ester) on a strained cyclopropane ring. This "push-pull" electronic arrangement makes the ring susceptible to ring-opening reactions under harsh conditions. Furthermore, the cis-configuration is thermodynamically less stable than the trans-isomer due to steric congestion between the ester and amino groups.

  • Risk Factor: Strong basic conditions or high heat (>70°C) during deprotection or workup can induce epimerization to the trans-isomer [1, 2].

  • Mitigation: Acidic deprotection is generally stereoretentive. Isolation as the salt prevents the free amine from acting as an internal base to catalyze epimerization.

Reaction Mechanism

The deprotection proceeds via an acid-catalyzed


-type elimination. The tert-butyl carbocation is cleaved, releasing isobutylene gas and carbamic acid, which spontaneously decarboxylates to the amine salt.[1]

Boc_Mechanism Substrate N-Boc Substrate Protonation Protonated Intermediate Substrate->Protonation + H+ Cleavage Carbamic Acid + t-Bu Cation Protonation->Cleavage - tBu+ Products Amine Salt + CO2 + Isobutylene Cleavage->Products - CO2

Figure 1: Simplified mechanistic pathway for acid-catalyzed Boc removal.[2]

Experimental Protocols

Method A: HCl in Dioxane (Preferred)

Rationale: This method precipitates the product directly as the hydrochloride salt. It avoids aqueous workup, which is critical because low-molecular-weight cyclopropyl amines are often water-soluble and volatile.

Reagents
  • Substrate: cis-Ethyl 2-(boc-amino)cyclopropanecarboxylate

  • Reagent: 4.0 M HCl in 1,4-Dioxane (anhydrous)

  • Solvent: 1,4-Dioxane or Diethyl Ether (for dilution/washing)

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 equiv) in a minimal amount of dry 1,4-dioxane (approx. 2–3 mL per gram of substrate).

    • Note: If the substrate is an oil, it can be used neat if the HCl solution is added slowly.

  • Acid Addition: Cool the solution to 0°C using an ice bath. Add 4.0 M HCl in Dioxane (5–10 equiv) dropwise over 10 minutes.

    • Control: Evolution of gas (isobutylene/CO2) will occur.[1] Ensure the system is vented (e.g., via a needle and bubbler).

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20–25°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (stain with Ninhydrin) or LC-MS. The starting material spot should disappear.

  • Isolation:

    • If precipitate forms: Dilute the slurry with dry Diethyl Ether (approx. 2x reaction volume) to maximize precipitation. Filter the white solid under an inert atmosphere (N2) if possible (the salt can be hygroscopic). Wash with cold ether.

    • If no precipitate: Concentrate the solution in vacuo at <40°C. Triturate the residue with Diethyl Ether/Hexanes to induce crystallization.

  • Drying: Dry the solid under high vacuum for 4–6 hours to remove traces of dioxane and HCl.

Method B: TFA / DCM (Alternative)

Rationale: Useful for small-scale exploratory work or if the substrate is not soluble in dioxane. Requires rigorous removal of TFA.

Reagents
  • Trifluoroacetic Acid (TFA)[3][4]

  • Dichloromethane (DCM)

  • Toluene (for azeotropic removal)

Step-by-Step Procedure
  • Dissolution: Dissolve the substrate (1.0 equiv) in DCM (concentration ~0.2 M).

  • Addition: Cool to 0°C. Add TFA dropwise to reach a final ratio of 1:4 (TFA:DCM) or 1:1 depending on reactivity.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 1–2 hours.

  • Workup (Critical):

    • Concentrate the mixture in vacuo (rotary evaporator).

    • Azeotrope: Redissolve the oily residue in Toluene (approx. 10 mL per gram) and concentrate again. Repeat this step 3 times.

    • Why? This removes residual TFA, which can catalyze decomposition or interfere with subsequent coupling reactions.

  • Final Form: The product is isolated as the Trifluoroacetate salt.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationRationale
Temperature < 40°C (Workup)Prevent thermal epimerization of the cis-cyclopropane ring [1].
Stoichiometry 5–10 equiv AcidEnsure complete protonation and drive the equilibrium; excess acid is removed by evaporation/washing.
Atmosphere Vented / InertIsobutylene gas must escape; moisture exclusion prevents ester hydrolysis.
Time 2–4 HoursExtended exposure to strong acid (>24h) may degrade the ester moiety.
Troubleshooting Guide
  • Issue: Product is an oil/gum instead of a solid.

    • Solution: Triturate with anhydrous diethyl ether or pentane. Scratch the side of the flask with a glass rod. Ensure all dioxane is removed (dioxane solvates are common).

  • Issue: Loss of cis-stereochemistry.

    • Diagnosis: Check 1H NMR coupling constants.

    • Fix: Ensure temperature never exceeded 40°C. Avoid any basic wash steps (e.g., NaHCO3) if isolating the free base (not recommended).

Quality Control & Validation

NMR Validation

The cis-configuration must be confirmed post-deprotection.

  • 1H NMR (D2O or DMSO-d6):

    • Disappearance of the singlet at

      
       1.45 ppm (9H, Boc t-butyl).
      
    • Retention of cyclopropane protons (

      
       1.0–2.5 range).
      
    • Coupling Constants: cis-1,2-disubstituted cyclopropanes typically exhibit

      
       Hz, while trans isomers show 
      
      
      
      Hz. Compare with literature values for specific analogs [3].
Workflow Diagram

Workflow Start Start: cis-Ethyl 2-(boc-amino) cyclopropanecarboxylate Dissolve Dissolve in Dioxane Start->Dissolve AddAcid Add 4M HCl/Dioxane (0°C -> RT, 2h) Dissolve->AddAcid Check TLC/LCMS Check AddAcid->Check Evap Concentrate / Filter Check->Evap Complete Wash Wash with Et2O Evap->Wash Final Final Product: HCl Salt (Solid) Wash->Final

Figure 2: Operational workflow for the HCl/Dioxane deprotection method.

References

  • Fülöp, F., et al. (2012).[5] "Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid." PMC (NIH). Available at: [Link] (Discusses stability of cis-amino acid esters under acidic vs basic conditions).

  • Common Organic Chemistry. (n.d.). "Boc Deprotection Mechanism - HCl."[1][2] Available at: [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for Boc stability and removal).

Sources

Application

Peptide coupling reactions using cis-Ethyl 2-(boc-amino)cyclopropanecarboxylate

Application Note: Peptide Coupling Reactions using cis-Ethyl 2-(boc-amino)cyclopropanecarboxylate Introduction & Strategic Overview cis-Ethyl 2-(boc-amino)cyclopropanecarboxylate is a specialized -amino acid building blo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Peptide Coupling Reactions using cis-Ethyl 2-(boc-amino)cyclopropanecarboxylate

Introduction & Strategic Overview

cis-Ethyl 2-(boc-amino)cyclopropanecarboxylate is a specialized


-amino acid building block used to introduce conformational constraints into peptidomimetics.[1] The cyclopropane ring restricts the rotation of the peptide backbone, often locking peptides into specific secondary structures (e.g., 

-turns) that enhance binding affinity and metabolic stability.

However, the cis-configuration presents a unique synthetic hazard: Intramolecular Lactamization .[1] Unlike its trans-isomer or flexible linear counterparts, the cis-arrangement holds the nucleophilic amine and the electrophilic carbonyl in immediate proximity.[1] If the amine is deprotected while the carboxyl group is activated (or even as an ester), the molecule will rapidly cyclize to form a stable 3-azabicyclo[3.1.0]hexan-2-one, permanently terminating the peptide chain.[1]

This guide provides validated protocols to navigate these steric and electronic challenges, ensuring high coupling efficiency while suppressing lactam formation and epimerization.

Material Properties & Handling

PropertySpecification
Chemical Name cis-Ethyl 2-(boc-amino)cyclopropanecarboxylate
Molecular Formula

Stereochemistry cis (racemic or enantiopure); prone to epimerization to trans under strong basic/thermal stress.[1]
Storage 2-8°C, Desiccated. Hygroscopic.
Solubility Soluble in DCM, DMF, THF, EtOAc.[1]

Critical Reaction Pathways

The following diagram illustrates the "Golden Path" to successful coupling versus the "Dead End" of lactamization.

CouplingWorkflow Start cis-Ethyl 2-(boc-amino) cyclopropanecarboxylate Deprotect Boc Deprotection (TFA/DCM) Start->Deprotect Path A Hydrolysis Ester Hydrolysis (LiOH, 0°C) Start->Hydrolysis Path B FreeAmine Free Amine Salt (Unstable Intermediate) Deprotect->FreeAmine CouplingA Coupling (Amine Role) + Activated AA-OH FreeAmine->CouplingA Immediate Coupling Lactam DEAD END: Bicyclic Lactam FreeAmine->Lactam Spontaneous (if basic/slow) FreeAcid Free Acid (Boc-Protected) Hydrolysis->FreeAcid Activation Activation (HATU/HOAt) FreeAcid->Activation CouplingB Coupling (Acid Role) + Amine Nucleophile Activation->CouplingB

Caption: Workflow distinguishing successful elongation paths from the irreversible lactamization side-reaction.

Experimental Protocols

Protocol A: N-Terminal Elongation (Acting as Electrophile)

Use this protocol when coupling the cyclopropane acid to a growing peptide chain's amine.

Mechanism: Selective saponification of the ethyl ester followed by activation. Critical Control: Temperature must be controlled during hydrolysis to prevent cis-to-trans epimerization.

  • Saponification (Ester Hydrolysis):

    • Dissolve cis-Ethyl 2-(boc-amino)cyclopropanecarboxylate (1.0 equiv) in THF/Water (3:1 v/v, 0.1 M concentration).

    • Cool solution to 0°C on an ice bath.

    • Add LiOH[1]·H₂O (1.2 equiv) slowly.

    • Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC/LCMS.

    • Workup: Acidify to pH 3 with 1M HCl (cold). Extract immediately with EtOAc (3x). Dry over Na₂SO₄ and concentrate in vacuo.

    • Result:cis-2-(Boc-amino)cyclopropanecarboxylic acid.[1]

  • Activation & Coupling:

    • Dissolve the free acid (1.0 equiv) in dry DMF.

    • Add HATU (1.1 equiv) and HOAt (1.1 equiv) to enhance reactivity against steric bulk.

    • Add DIPEA (2.5 equiv). Stir for 2 minutes to pre-activate.

    • Add the amine component (1.1 equiv).

    • Stir at RT for 4–16 hours.

    • Note: If the amine is sterically hindered, use PyAOP instead of HATU.

Protocol B: C-Terminal Elongation (Acting as Nucleophile)

Use this protocol when coupling an amino acid to the cyclopropane amine.

Mechanism: Removal of Boc group to expose the amine.[] Critical Control: The free amine of the cis-isomer is highly unstable due to intramolecular attack on the ethyl ester. Do not store the free amine.

  • Boc Deprotection:

    • Dissolve starting material in DCM (0.1 M).

    • Add TFA (equal volume to DCM, final 50% v/v).

    • Stir for 30–60 minutes.

    • Concentrate in vacuo to give the TFA salt. Do not neutralize yet.

  • In Situ Neutralization & Coupling:

    • Dissolve the incoming carboxylic acid (1.2 equiv) and HATU (1.2 equiv) in dry DMF.

    • Add DIPEA (1.0 equiv relative to acid) to pre-activate for 30 seconds.

    • Dissolve the cis-cyclopropane TFA salt (from Step 1) in minimal DMF.

    • Add the salt solution to the activated acid mixture.

    • Immediately add DIPEA (2.5 equiv) to neutralize the salt and initiate coupling.

    • Why? Neutralizing the salt in the presence of the activated acid ensures the amine reacts with the external electrophile (the incoming AA) faster than it can attack its own internal ester.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Lactam Formation) Free amine left in basic conditions too long without electrophile.[1]Use Protocol B . Ensure incoming acid is pre-activated before neutralizing the cyclopropane amine salt.
Epimerization (cis

trans)
Hydrolysis conditions too harsh (high pH or Temp).Use LiOH at 0°C. Avoid NaOH or reflux. Use enzymatic hydrolysis (e.g., PLE) if chemical hydrolysis fails.
Incomplete Coupling Steric hindrance of the cyclopropane ring.Switch to HATU/HOAt or PyAOP . Increase temperature to 40°C (only if Boc is present).
Diketopiperazine (DKP) Occurs at dipeptide stage during deprotection.Use bulky N-protecting groups (e.g., Fmoc) for the second amino acid or use the "chemoselective" activation method.

References

  • Synthesis and conformational analysis of 2-aminocyclopentanecarboxylic acid derivatives. Source: National Institutes of Health (PMC) URL:[Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Source: Chemical Reviews (ACS) URL:[Link]

  • Efficient peptide coupling involving sterically hindered amino acids. Source: PubMed URL:[1][Link]

  • 1-Aminocyclopropane-1-carboxylic acid (ACC) Properties. Source: Wikipedia (General Structural Context) URL:[Link][3][4]

Sources

Method

Curtius rearrangement of cis-Ethyl 2-(boc-amino)cyclopropanecarboxylate derivatives

An Application Guide for the Synthesis of Constrained Amines: The Curtius Rearrangement of cis-Ethyl 2-(Boc-amino)cyclopropanecarboxylate Derivatives Authored by: Gemini, Senior Application Scientist Abstract The cyclopr...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of Constrained Amines: The Curtius Rearrangement of cis-Ethyl 2-(Boc-amino)cyclopropanecarboxylate Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The cyclopropylamine scaffold is a privileged motif in medicinal chemistry, prized for its ability to impart conformational rigidity and enhanced metabolic stability to drug candidates.[1][2][3][4] The Curtius rearrangement offers a robust and stereoretentive method for converting carboxylic acids into their corresponding amine derivatives, making it an invaluable tool for accessing these constrained structures.[5][6] This document provides a detailed application note and a validated, step-by-step protocol for the Curtius rearrangement of cis-2-(Boc-amino)cyclopropanecarboxylic acid, derived from its ethyl ester. We will delve into the mechanistic underpinnings of the reaction, the rationale behind procedural choices, and provide a comprehensive workflow for researchers in synthetic and medicinal chemistry.

Introduction: The Strategic Value of Constrained Amines

The synthesis of non-natural amino acids and conformationally restricted amine building blocks is a cornerstone of modern drug discovery. The cyclopropane ring, in particular, is a versatile bioisostere for gem-dimethyl groups and other functionalities, often leading to improved potency and favorable pharmacokinetic profiles.[4][7] The Curtius rearrangement, a classic name reaction, facilitates the conversion of a carboxylic acid to an isocyanate intermediate via an acyl azide, which can be subsequently trapped to form amines, carbamates, or ureas.[8][9]

A significant advancement in the safety and practicality of this reaction is the use of diphenylphosphoryl azide (DPPA), which allows for the in situ generation of the acyl azide from a carboxylic acid in a one-pot procedure, thereby avoiding the isolation of potentially explosive intermediates.[6][10][11] This guide focuses on the application of the DPPA-mediated Curtius rearrangement to a Boc-protected cis-cyclopropanecarboxylate system, a pathway to valuable, orthogonally protected 1,2-diaminocyclopropanes.

Mechanistic Rationale and Stereochemical Integrity

The reliability of the Curtius rearrangement hinges on its well-defined and predictable mechanism.

2.1 The Concerted Rearrangement

While early hypotheses suggested a stepwise mechanism involving an acyl nitrene intermediate, extensive experimental and theoretical studies have provided strong evidence that the thermal Curtius rearrangement proceeds through a concerted pathway.[8][12][13][14][15] In this single transition state, the migrating group (the cyclopropyl ring) shifts from the carbonyl carbon to the nitrogen atom simultaneously with the expulsion of dinitrogen gas (N₂).

A critical feature of this mechanism is the complete retention of stereochemistry at the migrating carbon center.[5][8][9] For the substrate , this ensures that the cis relationship between the two substituents on the cyclopropane ring is faithfully transferred from the starting carboxylic acid to the final carbamate product. This stereochemical fidelity is a cornerstone of the protocol's trustworthiness.

2.2 The Role of DPPA and In Situ Acyl Azide Formation

The use of DPPA streamlines the process by converting the carboxylic acid directly into the reactive acyl azide intermediate. The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine (TEA), which deprotonates the carboxylic acid. The resulting carboxylate attacks DPPA to form a mixed anhydride, which is then displaced by the azide anion (generated from DPPA) to form the key acyl azide.[6]

Mechanism cluster_0 Acyl Azide Formation (in situ) cluster_1 Concerted Rearrangement cluster_2 Nucleophilic Trapping Acid Carboxylic Acid (R-COOH) AcylAzide Acyl Azide (R-CO-N₃) Acid->AcylAzide + (PhO)₂P(O)N₃ DPPA DPPA, TEA Isocyanate Isocyanate (R-N=C=O) AcylAzide->Isocyanate Δ (Heat) - N₂ N2 N₂ Gas Carbamate Carbamate (R-NH-CO-OR') Isocyanate->Carbamate + R'-OH Alcohol Alcohol (R'-OH)

Caption: Key stages of the DPPA-mediated Curtius rearrangement.

Detailed Experimental Protocols

This section provides a two-stage protocol: the initial saponification of the commercially available ethyl ester to the required carboxylic acid, followed by the one-pot Curtius rearrangement.

3.1 Protocol I: Saponification of cis-Ethyl 2-(Boc-amino)cyclopropanecarboxylate

Materials and Reagents:

  • cis-Ethyl 2-(Boc-amino)cyclopropanecarboxylate

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Aqueous Lithium Hydroxide (LiOH)

  • 1 M Aqueous Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Dissolve cis-ethyl 2-(Boc-amino)cyclopropanecarboxylate (1.0 eq) in a 3:1 mixture of THF and MeOH (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Add 1 M aqueous LiOH (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring for the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the reaction is complete, remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous residue with water and wash once with EtOAc to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH ~3 using 1 M HCl. A white precipitate may form.

  • Extract the aqueous layer three times with EtOAc.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield cis-2-(Boc-amino)cyclopropanecarboxylic acid as a white solid, which can often be used in the next step without further purification.

3.2 Protocol II: One-Pot Curtius Rearrangement and Carbamate Formation

Safety First: This procedure involves azides and should be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. DPPA is toxic and should be handled with care.

Materials and Reagents:

  • cis-2-(Boc-amino)cyclopropanecarboxylic acid (from Protocol I)

  • Anhydrous Toluene

  • Triethylamine (TEA), distilled

  • Diphenylphosphoryl Azide (DPPA)

  • Anhydrous Benzyl Alcohol

  • Ethyl Acetate (EtOAc)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet.

  • Add cis-2-(Boc-amino)cyclopropanecarboxylic acid (1.0 eq) and dissolve it in anhydrous toluene (approx. 0.1 M).

  • To the stirred solution, add triethylamine (1.1 eq) followed by anhydrous benzyl alcohol (1.5 eq).

  • Carefully add DPPA (1.1 eq) dropwise to the mixture at room temperature. Note: A slight exotherm and gas evolution may be observed.

  • After the addition is complete, heat the reaction mixture to 90-100 °C. Vigorous evolution of nitrogen gas will occur. Maintain this temperature for 2-4 hours, or until TLC/LC-MS analysis indicates the full consumption of the starting material and the formation of the isocyanate/carbamate product.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.

  • Dissolve the residue in EtOAc and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/EtOAc gradient) to yield the pure cis-benzyl (2-((tert-butoxycarbonyl)amino)cyclopropyl)carbamate.

Data Summary and Expected Outcomes

The described protocol is robust and typically provides good to excellent yields of the desired carbamate product.

ParameterDetailsRationale / Notes
Starting Material cis-2-(Boc-amino)cyclopropanecarboxylic acidObtained from saponification of the corresponding ethyl ester.
Key Reagents DPPA (1.1 eq), TEA (1.1 eq)DPPA serves as the azide source for the one-pot procedure. TEA acts as a base to activate the acid.[6][10]
Solvent Anhydrous TolueneInert solvent with an appropriate boiling point to facilitate thermal rearrangement.
Nucleophile Benzyl Alcohol (1.5 eq)Traps the isocyanate to form a stable, Cbz-protected amine.[16] Using tert-butanol would yield a Boc-carbamate.
Temperature 90-100 °CSufficient thermal energy to promote the concerted rearrangement and loss of N₂.
Reaction Time 2-4 hoursMonitor by TLC or LC-MS for completion.
Typical Yield 70-85%Yield after chromatographic purification.
Product cis-Benzyl (2-((tert-butoxycarbonyl)amino)cyclopropyl)carbamateCharacterize by ¹H NMR, ¹³C NMR, and HRMS.

Field-Proven Insights and Troubleshooting

  • Why Benzyl Alcohol? The choice of benzyl alcohol as the trapping nucleophile is strategic. It installs a benzyloxycarbonyl (Cbz) protecting group, which is orthogonal to the existing tert-butyloxycarbonyl (Boc) group. This allows for the selective deprotection of either amine in subsequent synthetic steps, a crucial feature for building complex molecules.

  • Controlling the Reaction: On a larger scale, the dropwise addition of DPPA at an elevated temperature (e.g., 80 °C) is recommended to control the rate of nitrogen evolution and prevent a dangerous pressure buildup.[16]

  • Anhydrous Conditions: The isocyanate intermediate is highly reactive towards water.[8] Failure to use anhydrous solvents and reagents can lead to the formation of an unstable carbamic acid, which decarboxylates to the primary amine, potentially leading to urea byproducts.

  • Purification: The primary byproduct is diphenylphosphoryl amide, derived from DPPA. This is typically removed effectively by washing with a mild base (NaHCO₃) and subsequent silica gel chromatography.

  • Trustworthiness of the Protocol: The stereochemical integrity of the reaction serves as an internal validation. Analysis of the final product by 2D NMR (e.g., NOESY) can confirm the retention of the cis configuration, thereby verifying that the intended concerted rearrangement pathway has occurred.

Caption: General experimental workflow for the synthesis.

Conclusion

The DPPA-mediated Curtius rearrangement is a highly efficient, safe, and stereospecific method for the synthesis of protected amines from carboxylic acids. The protocol detailed herein for cis-Ethyl 2-(Boc-amino)cyclopropanecarboxylate derivatives provides a reliable pathway to access valuable, orthogonally protected diaminocyclopropane building blocks. By understanding the underlying mechanism and the rationale for key experimental parameters, researchers can confidently apply this transformation in the development of novel therapeutics and complex molecular architectures.

References

  • Al-Huniti, M. H., & Kass, S. R. (2018). The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). The Curtius Rearrangement of Cyclopropyl and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study | Request PDF. [Link]

  • Kaur, N., & Kishore, D. (2014). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. PMC. [Link]

  • ACS Publications. (2021). Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst. ACS Catalysis. [Link]

  • Wikipedia. (n.d.). Curtius rearrangement. [Link]

  • Pati, K., & De, U. C. (2016). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

  • Common Organic Chemistry. (n.d.). Curtius Rearrangement - Boc Protected Product. [Link]

  • ACS Publications. (2008). The Curtius Rearrangement of Cyclopropyl and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. The Journal of Organic Chemistry. [Link]

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. [Link]

  • ACS Publications. (n.d.). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. [Link]

  • ResearchGate. (n.d.). Diphenylphosphoryl Azide (DPPA) - A Reagent with Manifold Applications. [Link]

  • Scilit. (n.d.). Diphenylphosphoryl Azide (DPPA) - A Reagent with Manifold Applications. [Link]

  • RSC Publishing. (n.d.). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Chemistry Steps. (n.d.). Curtius Rearrangement. [Link]

  • Common Organic Chemistry. (n.d.). Curtius Rearrangement - Common Conditions. [Link]

  • Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

  • SciSpace. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. [Link]

  • PMC. (n.d.). Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. [Link]

  • ACS Figshare. (2008). The Curtius Rearrangement of Cyclopropyl and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. [Link]

  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. [Link]

Sources

Application

Application Notes &amp; Protocols: Microwave-Assisted Synthesis of cis-Ethyl 2-(Boc-amino)cyclopropanecarboxylate

Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis and Constrained Scaffolds In the landscape of modern drug discovery, the quest for novel molecular architectures with enhanced pharmacological prope...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis and Constrained Scaffolds

In the landscape of modern drug discovery, the quest for novel molecular architectures with enhanced pharmacological properties is perpetual. Cyclopropane rings, as conformationally restricted scaffolds, have garnered significant attention due to their ability to impart metabolic stability, improve binding affinity to biological targets, and introduce unique three-dimensional structural elements into drug candidates.[1][2] Specifically, cis-substituted cyclopropane amino acids are valuable building blocks in the synthesis of peptidomimetics and other complex therapeutic agents.[3][4] However, the synthesis of these strained ring systems, particularly with specific stereochemistry, can be challenging and time-consuming using conventional heating methods.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering dramatic reductions in reaction times, increased product yields, and often, enhanced selectivity.[5][6] This is achieved through the efficient and direct heating of polar molecules and ions via dipolar polarization and ionic conduction mechanisms, leading to rapid and uniform heating of the reaction mixture.[7][8] This application note provides a detailed protocol for the microwave-assisted synthesis of cis-Ethyl 2-(Boc-amino)cyclopropanecarboxylate, a key intermediate for pharmaceutical research, from Ethyl N-Boc-dehydroalanine. We will delve into the mechanistic rationale behind the chosen methodology, safety considerations, and detailed characterization techniques.

The Strategic Advantage of Microwave-Assisted Cyclopropanation

The synthesis of the target molecule involves the cyclopropanation of an electron-deficient alkene, Ethyl N-Boc-dehydroalanine, with ethyl diazoacetate. The choice of microwave irradiation for this transformation is predicated on several key advantages:

  • Reaction Rate Acceleration: Microwave heating can dramatically shorten reaction times from hours to mere minutes, significantly improving throughput.[9]

  • Improved Yields and Purity: The rapid and uniform heating often minimizes the formation of byproducts, leading to cleaner reaction profiles and higher isolated yields.[10]

  • Enhanced Diastereoselectivity: In some cases, the unique heating profile of microwave synthesis can influence the stereochemical outcome of a reaction, favoring the formation of a specific diastereomer.[11]

  • Energy Efficiency: By directly heating the reactants and solvent, microwave synthesis is a more energy-efficient process compared to conventional heating methods that heat the entire apparatus.[8]

Experimental Protocol: Microwave-Assisted Synthesis of cis-Ethyl 2-(Boc-amino)cyclopropanecarboxylate

This protocol is designed for a dedicated microwave reactor for organic synthesis. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialGradeSupplier
Ethyl N-Boc-dehydroalanine≥95%Commercially Available
Ethyl diazoacetate (EDA)~15% in DichloromethaneCommercially Available
Dirhodium(II) acetate [Rh₂(OAc)₄]99.9% (metal basis)Commercially Available
Dichloromethane (DCM), anhydrous≥99.8%Commercially Available
Diethyl ether, anhydrous≥99.7%Commercially Available
HexanesACS gradeCommercially Available
Ethyl acetateACS gradeCommercially Available
Silica gel230-400 meshCommercially Available
10 mL Microwave Process Vial with Crimp Cap-CEM, Biotage, etc.
Magnetic Stir Bar--
Instrumentation
  • Dedicated single-mode microwave reactor (e.g., CEM Discover, Biotage Initiator) with temperature and pressure sensors.

  • Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C NMR).

  • High-Resolution Mass Spectrometer (HRMS).

  • Rotary Evaporator.

  • Flash Chromatography System.

Reaction Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification cluster_analysis Characterization prep1 Weigh Rh₂(OAc)₄ into a 10 mL microwave vial. prep2 Add anhydrous DCM and a stir bar. prep1->prep2 prep3 Add Ethyl N-Boc-dehydroalanine. prep2->prep3 prep4 Add Ethyl diazoacetate solution. prep3->prep4 prep5 Crimp seal the vial. prep4->prep5 reaction1 Place vial in microwave reactor. prep5->reaction1 reaction2 Irradiate at set temperature and time. reaction1->reaction2 reaction3 Cool vial to room temperature. reaction2->reaction3 workup1 Filter through Celite to remove catalyst. reaction3->workup1 workup2 Concentrate the filtrate in vacuo. workup1->workup2 workup3 Purify by flash chromatography. workup2->workup3 analysis1 Obtain ¹H and ¹³C NMR spectra. workup3->analysis1 analysis2 Perform HRMS analysis. analysis1->analysis2

Caption: Experimental workflow for the microwave-assisted synthesis of cis-Ethyl 2-(boc-amino)cyclopropanecarboxylate.

Step-by-Step Procedure
  • Preparation of the Reaction Mixture:

    • To a 10 mL microwave process vial equipped with a magnetic stir bar, add dirhodium(II) acetate (0.01 mmol, 1 mol%).

    • Add 3 mL of anhydrous dichloromethane (DCM).

    • Add Ethyl N-Boc-dehydroalanine (1.0 mmol).

    • Add a solution of ethyl diazoacetate in dichloromethane (1.2 mmol, 1.2 equivalents).

    • Securely seal the vial with a crimp cap.

  • Microwave Irradiation:

    • Place the sealed vial into the cavity of the microwave reactor.

    • Set the reaction parameters:

      • Temperature: 80 °C

      • Ramp time: 2 minutes

      • Hold time: 10 minutes

      • Power: Dynamic (adjusts to maintain temperature)

      • Stirring: High

    • Initiate the microwave irradiation program. The reaction is monitored by the instrument's temperature and pressure sensors.

  • Work-up and Purification:

    • After the reaction is complete, allow the vial to cool to room temperature (below 50°C) before carefully opening.

    • Filter the reaction mixture through a small plug of Celite to remove the rhodium catalyst, washing the Celite with a small amount of DCM.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate) to separate the cis and trans isomers and any unreacted starting material. The cis isomer is typically the more polar of the two.

Reaction Mechanism and Rationale for cis-Selectivity

The rhodium-catalyzed cyclopropanation proceeds through the formation of a rhodium carbene intermediate from the reaction of the rhodium catalyst with ethyl diazoacetate. This highly reactive intermediate then adds across the double bond of the Ethyl N-Boc-dehydroalanine.

G cluster_mechanism Proposed Reaction Mechanism EDA Ethyl Diazoacetate (EDA) Rh_carbene Rhodium Carbene Intermediate EDA->Rh_carbene + Rh₂(OAc)₄ Rh_cat Rh₂(OAc)₄ Transition_State Transition State Rh_carbene->Transition_State N2 N₂ Rh_carbene->N2 - N₂ Dehydroalanine Ethyl N-Boc-dehydroalanine Dehydroalanine->Transition_State Product cis-Ethyl 2-(Boc-amino)cyclopropanecarboxylate Transition_State->Product

Sources

Method

Application Note: Solid-Phase Peptide Synthesis (SPPS) with Cyclopropane Amino Acids

[1] Abstract & Strategic Significance Cyclopropane amino acids (CPAAs), particularly 1-aminocyclopropane-1-carboxylic acid ( or ACC) and its derivatives (e.g., coronamic acid), are critical tools in peptidomimetic drug d...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Significance

Cyclopropane amino acids (CPAAs), particularly 1-aminocyclopropane-1-carboxylic acid (


 or ACC) and its derivatives (e.g., coronamic acid), are critical tools in peptidomimetic drug design. Their inclusion restricts the conformational flexibility of the peptide backbone, often locking peptides into bioactive 

-turn or

-helical structures, thereby enhancing receptor selectivity and metabolic stability against proteases.

However, the synthesis of CPAA-containing peptides presents a dichotomy of challenges:

  • Steric Hindrance: The

    
    -disubstitution at the quaternary carbon creates a "steric wall," severely retarding nucleophilic attack during coupling.
    
  • Acid Sensitivity: While the cyclopropane ring is generally robust, specific derivatives or prolonged exposure to strong acids (TFA) can trigger ring-opening, leading to homoserine adducts or hydration products.

This guide details a self-validating protocol designed to overcome the kinetic barrier of coupling while preserving ring integrity during cleavage.

Physicochemical Challenges & Mechanistic Insight

The Steric Barrier (The "Why" behind the protocol)

In standard amino acids (e.g., Alanine), the


-carbon is tertiary. In CPAAs, the 

-carbon is quaternary and part of a strained ring. The geminal disubstitution forces the incoming amino group and the carboxylate into a rigid orientation.
  • Consequence: Standard coupling reagents (HBTU/HOBt) often fail to drive the reaction to completion, resulting in deletion sequences (des-CPAA peptides).

  • Solution: We must utilize "power" coupling reagents (HATU, PyAOP) combined with elevated temperature (Microwave SPPS) to overcome the activation energy barrier.

Ring Stability & Acidolysis

The cyclopropane ring possesses significant "banana bond" character (


 hybridization equivalent), making it susceptible to electrophilic attack by protons (

).
  • Risk: During TFA cleavage, the ring can open to form a carbocation, which is then quenched by water (forming a hydroxy species) or scavengers.

  • Validation: Mass spectrometry is the primary detector for this failure mode. A mass shift of +18 Da (hydration) or +114 Da (TFA adduct) indicates ring failure.

Strategic Planning: Pre-Synthesis

Resin Selection

To minimize aggregation—a common issue with rigidified peptides—use low-loading resins.

  • Recommended: ChemMatrix or PEG-PS based resins.

  • Loading: Target

    
    . High loading (
    
    
    
    ) increases inter-chain steric clash, compounding the difficulty of coupling the bulky CPAA.
Reagent Selection Table
ComponentRecommendationMechanistic Rationale
Activator HATU or PyAOP The 7-azabenzotriazole (HOAt) leaving group utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate acylation, crucial for hindered centers.
Base TMP or DIEA 2,4,6-Trimethylpyridine (Collidine) is preferred with HATU for highly racemization-prone segments, though DIEA is standard for achiral

.
Solvent DMF (Main)NMP can be used if solubility is an issue.[1]
Protecting Group Fmoc Boc chemistry (using HF cleavage) is not recommended due to the extreme acidity of HF, which guarantees ring opening for many CPAAs.

Experimental Protocol 1: High-Efficiency Coupling

Objective: Drive the formation of the amide bond between the resin-bound amine and the incoming Fmoc-CPAA-OH to >99% conversion.

Step-by-Step Methodology
  • Preparation of Active Ester (Pre-activation):

    • Note: Do not pre-activate for >2 minutes to avoid formation of unreactive guanidinium species (if using uronium salts).

    • Dissolve Fmoc-CPAA-OH (4.0 eq relative to resin) in DMF.

    • Add HATU (3.9 eq).

    • Add DIEA (8.0 eq).

    • Vortex for 30 seconds . The solution should turn yellow.

  • Microwave Coupling (The Kinetic Driver):

    • Transfer the pre-activated solution to the reaction vessel containing the deprotected resin.

    • Irradiation Parameters:

      • Temperature: 75°C

      • Power: 30W (Dynamic)

      • Time: 2 x 10 minutes (Double Coupling is mandatory).

    • Caution: Do not exceed 75°C for Cysteine or Histidine containing sequences to prevent racemization of adjacent residues.

  • Capping (The "Truncation" Strategy):

    • After the double coupling, perform a capping step with acetic anhydride/pyridine.

    • Why? Any unreacted amines are permanently capped as Acetyl-peptides. This makes purification easier (Acetyl-peptides are much more hydrophobic/hydrophilic than the target) and prevents "deletion" impurities which are hard to separate.

  • Washing:

    • Wash with DMF (

      
       sec) to remove all traces of HATU. Residual HATU can cause tetramethylguanidinium capping of the N-terminus in the next step.
      

Experimental Protocol 2: "Soft" Cleavage & Deprotection

Objective: Release the peptide and remove side-chain protection without opening the cyclopropane ring.

Cleavage Cocktail Formulation

Avoid "Reagent K" or cocktails with high oxidant/acid ratios if possible. Use a water-rich scavenger system to act as a soft nucleophile.

  • Cocktail: 92.5% TFA / 2.5% TIS / 2.5%

    
     / 2.5% DODT (if Cys/Met present).
    
  • Modification for Sensitive Rings: If using highly strained CPAAs (e.g., bicyclic systems), cool the TFA to 0°C before addition.

Protocol
  • Wash resin with DCM (

    
    ) to remove DMF (DMF acts as a base and buffers the TFA).
    
  • Add Cleavage Cocktail (15 mL per gram of resin).

  • Shake at Room Temperature for 2 hours .

    • Critical: Do not extend beyond 3 hours. Kinetic studies show ring opening is time-dependent.

  • Precipitate in cold Diethyl Ether (

    
    ).
    
  • Centrifuge and wash pellet

    
     with ether.
    

Visualization: Decision Logic & Workflow

The following diagram illustrates the decision matrix for coupling sterically hindered CPAAs versus standard amino acids.

SPPS_CPAA_Workflow Start Start: Resin-Bound Peptide (Free Amine) Decision Is Next Residue a CPAA (or alpha,alpha-disubstituted)? Start->Decision Standard_Act Standard Activation: HBTU/DIEA (3 eq) Decision->Standard_Act No CPAA_Act High-Power Activation: HATU or PyAOP (4 eq) Pre-activate 30s Decision->CPAA_Act Yes Standard_Coup Single Coupling: RT, 45 min OR 50°C, 5 min Standard_Act->Standard_Coup Check Kaiser/Chloranil Test Standard_Coup->Check CPAA_Coup Microwave Coupling: 75°C, 2 x 10 min (Double Couple) CPAA_Act->CPAA_Coup CPAA_Coup->Check Recouple Recouple with PyAOP/HOAt Check->Recouple Fail (Blue) Deprotect Fmoc Removal (20% Piperidine + 0.1M Oxyma) Check->Deprotect Pass (Colorless) Cap Capping Step (Ac2O/Pyridine) Recouple->Cap Cap->Deprotect Next_Cycle Proceed to Next Cycle Deprotect->Next_Cycle

Figure 1: Adaptive workflow for SPPS. Note the divergence in activation strategy for CPAA residues to ensure complete coupling.

Self-Validating System: Quality Control (QC)

To ensure the protocol was successful, you must validate two specific failure modes: Incomplete Coupling and Ring Opening .

LC-MS Validation Logic

Run an analytical LC-MS of the crude ether precipitate.

Observation (Mass Shift)DiagnosisCorrective Action
Target Mass (M) Success Proceed to purification.
M - [CPAA residue] Deletion (Incomplete Coupling) Coupling failed. Switch to PyAOP or increase microwave temp to 90°C (if no Cys/His).
M + 18 Da Hydration (Ring Opening) Acidolysis during cleavage. Reduce cleavage time to 1 hr or cool TFA to 0°C.
M + 114 Da TFA Adduct Incomplete scavenging. Increase TIS/Water ratio in cleavage cocktail.
NMR Validation (Structural Integrity)

For critical applications, perform a 1H-NMR of the purified peptide.

  • Marker Signal: Cyclopropane protons are highly shielded. Look for multiplets in the 0.5 – 1.5 ppm region.

  • Failure Signal: Disappearance of high-field signals and appearance of olefinic protons (5.0 – 6.0 ppm) indicates ring opening/isomerization.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Wimmer, R., et al. (2002). 1-Aminocyclopropanecarboxylic acid (Ac3c) peptides: synthesis and conformational analysis. Tetrahedron. Link

  • Bachem. (2024).[1][2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • CEM Corporation. Microwave Peptide Synthesis Application Notes. Link

Sources

Technical Notes & Optimization

Troubleshooting

Preventing epimerization during cis-Ethyl 2-(boc-amino)cyclopropanecarboxylate hydrolysis

Subject: Preventing C-2 Epimerization During Ester Hydrolysis Ticket ID: CHEM-SUP-2024-001 Support Tier: Senior Application Scientist The Core Problem: The Epimerization Trap You are attempting to hydrolyze the ethyl est...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing C-2 Epimerization During Ester Hydrolysis Ticket ID: CHEM-SUP-2024-001 Support Tier: Senior Application Scientist

The Core Problem: The Epimerization Trap

You are attempting to hydrolyze the ethyl ester of cis-ethyl 2-(boc-amino)cyclopropanecarboxylate to its corresponding acid. The critical failure mode in this reaction is C-2 epimerization , where the cis-isomer converts to the thermodynamically more stable trans-isomer.

Why this happens

Cyclopropane rings possess significant Baeyer strain. In the cis-configuration, the steric repulsion between the carbamate (Boc-amino) and the carboxylate groups adds torsional strain.

  • Acidity: The

    
    -proton (C-2) is acidified by the adjacent carbonyl group.
    
  • Enolization: Under basic conditions (standard saponification), the base removes the

    
    -proton, forming a planar enolate intermediate.
    
  • Thermodynamic Drive: Upon reprotonation, the system seeks the lowest energy conformation. The proton returns from the face that places the bulky groups trans to each other, relieving steric strain.

Result: You start with 99% cis and end with a 50:50 mixture or predominantly trans product.

Decision Matrix & Workflow

Before starting, select your protocol based on your available reagents and risk tolerance.

HydrolysisWorkflow cluster_0 Method A Risks Start Start: cis-Ethyl Ester RiskCheck Is the substrate precious/limited? Start->RiskCheck ChemPath Method A: Chemical (LiOH/THF) RiskCheck->ChemPath No (High throughput) BioPath Method B: Enzymatic (Pig Liver Esterase) RiskCheck->BioPath Yes (High fidelity) Validation Validation: 1H NMR (Check J-Coupling) ChemPath->Validation Epimerization Risk: Epimerization if T > 0°C ChemPath->Epimerization BioPath->Validation

Figure 1: Operational workflow for selecting the hydrolysis method. Method B is recommended for high-value intermediates to guarantee stereochemical integrity.

Protocol A: Optimized Chemical Hydrolysis (LiOH)

Best for: Scale-up, robust substrates, initial test runs. Mechanism: Nucleophilic acyl substitution. Critical Control Point: Temperature must remain at


.
Reagents
  • Lithium Hydroxide (LiOH

    
    H
    
    
    
    O): 1.1 – 1.2 equivalents.
  • Solvent: THF/Water (3:1 or 4:1 ratio).

  • Quench: 1M HCl or Citric Acid (cold).

Step-by-Step Methodology
  • Dissolution: Dissolve the cis-ester in THF and cool the solution to

    
      in an ice bath. Ensure the solution is stirring rapidly.
    
  • Reagent Preparation: Dissolve LiOH (1.2 eq) in the minimum amount of cold water.

  • Addition: Add the LiOH solution dropwise to the THF solution over 5–10 minutes. Do not dump it in all at once; local high concentration of base promotes epimerization.

  • Monitoring: Stir at

    
    . Monitor by TLC every 30 minutes.
    
    • Note: Do not let this run overnight. Prolonged exposure to base, even LiOH, favors the trans isomer.

  • Quench (The "Crash" Method): Once starting material is consumed, pour the reaction mixture directly into a separating funnel containing cold Ethyl Acetate and cold 5% Citric Acid (or 1M HCl).

    • Why Citric Acid? It buffers the pH quickly without the harsh local acidity of concentrated mineral acids, which could cleave the Boc group.

  • Workup: Extract immediately, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo without heating above
    
    
    .

Protocol B: Enzymatic Hydrolysis (Pig Liver Esterase)

Best for: High-value samples, strictly cis-requirements, compounds prone to epimerization. Mechanism: Biocatalytic hydrolysis at neutral pH (7.0–8.0). Advantage: Enzymes operate under conditions where the


-proton is not acidic enough to be removed, effectively locking the stereochemistry.
Reagents
  • Enzyme: Pig Liver Esterase (PLE) (Sigma-Aldrich/Merck or similar, crude lyophilized powder is usually sufficient).

  • Buffer: 0.1 M Phosphate Buffer (pH 7.5).

  • Co-solvent: Acetone or DMSO (max 10% v/v).

Step-by-Step Methodology
  • Preparation: Suspend the cis-ester in pH 7.5 phosphate buffer.

    • Troubleshooting: If the ester is insoluble, add Acetone (up to 10% volume). The mixture may look like a suspension/emulsion; this is fine.

  • Initiation: Add PLE (approx. 10–50 mg per mmol of substrate, depending on activity units).

  • Incubation: Stir gently at room temperature (

    
    ).
    
    • pH Control: As the ester hydrolyzes, acid is produced, dropping the pH. Monitor pH periodically. If it drops below 7.0, add dilute NaOH (0.1 M) dropwise to maintain pH 7.5 (or use an autotitrator).

  • Completion: Reaction is usually slower (4–24 hours).

  • Workup: Filter through a Celite pad to remove the enzyme. Acidify the filtrate to pH 3-4 with Citric Acid and extract with Ethyl Acetate.

Quality Control: Self-Validating the Isomer

You cannot rely on TLC alone to distinguish cis vs trans isomers as their R


 values are often identical. You must  use 

NMR.

The Diagnostic Signal: Look at the coupling constant (


) between the protons on the cyclopropane ring (H-1 and H-2).
Featurecis -Isomer (Desired)trans -Isomer (Epimerized)
Coupling (

)
8.0 – 11.0 Hz 4.0 – 6.0 Hz
Explanation In cyclopropanes, cis coupling is larger than trans coupling (Karplus relationship specific to 3-membered rings).Smaller coupling due to dihedral angle.[1]
Chemical Shift Ring protons often shifted slightly upfield due to shielding.Ring protons often shifted downfield.

Note: This trend (


) is opposite to that of alkenes. Do not confuse them.

Troubleshooting & FAQ

Q: The reaction is stalled at 50% conversion using Method A (LiOH). Should I heat it? A: NO. Heating is the fastest way to force epimerization.

  • Fix: Add another 0.5 eq of LiOH and keep it at

    
    . If it still stalls, switch to Method B (PLE) for the remaining material.
    

Q: I used Method B (PLE) but the enzyme clumped up. A: This happens if the organic co-solvent concentration is too high.

  • Fix: Keep Acetone/DMSO below 10%. Ensure the buffer is at room temperature before adding the enzyme.

Q: Can I use NaOH instead of LiOH? A: It is not recommended. Lithium (


) acts as a weak Lewis acid, coordinating to the carbonyl oxygen. This activates the ester for nucleophilic attack without requiring as high a pH as NaOH, thereby protecting the 

-proton from deprotonation.

Q: My NMR shows a mixture of


 and 

. What now?
A: You have partial epimerization.
  • Fix: You must separate them. Recrystallization is often effective for Boc-amino acids. Try crystallizing from Ethyl Acetate/Hexanes. The trans-isomer is usually less soluble and may crash out first, or vice-versa depending on the specific packing.

References

  • Mechanism of Cyclopropane Epimerization

    • Wiberg, K. B. (1968). The Cyclopropyl Radical and Anion. Accounts of Chemical Research.

  • Lithium Hydroxide Specificity

    • Hayashi, K., et al. (2021).[2] Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical and Pharmaceutical Bulletin. [3]

  • Enzymatic Hydrolysis (PLE)

    • Sabbioni, G., & Jones, J. B. (1987). Enzymes in organic synthesis.[4] Stereoselective pig liver esterase-catalyzed hydrolyses of meso-cyclopentyl-, tetrahydrofuranyl-, and cyclopropyl-1,2-diesters. Journal of Organic Chemistry.

  • NMR Coupling Constants in Cyclopropanes

    • Wiberg, K. B., & Nist, B. J. (1963). The Nuclear Magnetic Resonance Spectra of Cyclopropane Derivatives. Journal of the American Chemical Society.[5]

Sources

Optimization

Removing palladium impurities from cis-Ethyl 2-(boc-amino)cyclopropanecarboxylate

Topic: Purification of cis-Ethyl 2-(boc-amino)cyclopropanecarboxylate Welcome to the Advanced Purification Support Center. This guide addresses the specific challenges of removing palladium (Pd) impurities from cis-Ethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of cis-Ethyl 2-(boc-amino)cyclopropanecarboxylate

Welcome to the Advanced Purification Support Center. This guide addresses the specific challenges of removing palladium (Pd) impurities from cis-Ethyl 2-(boc-amino)cyclopropanecarboxylate (Target Molecule 1 ). Unlike simple hydrocarbons, this molecule presents a "Triad of Instability" that restricts standard purification methods:

  • Stereochemical Lability: The cis-configuration is thermodynamically less stable than the trans-isomer. Strong bases can trigger epimerization.

  • Acid Sensitivity: The tert-butoxycarbonyl (Boc) group is acid-labile.

  • Chelation Potential: The amino and ester moieties can weakly coordinate Pd, making it "sticky."

Module 1: Diagnostic & Initial Assessment

Q: How do I determine the nature of my Palladium impurity before selecting a method?

A: The physical state of the Palladium dictates the removal strategy. You must distinguish between Pd(0) nanoparticles (colloidal) and soluble Pd(II) complexes .

ObservationLikely SpeciesRecommended Strategy
Black/Grey Precipitate Colloidal Pd(0)Filtration (Celite/Membrane) + Activated Carbon
Homogeneous Dark/Orange Solution Soluble Pd(II) / Ligand-BoundFunctionalized Scavengers (Thiol/TMT) or Chelation Wash
Product turns grey upon concentration "Leaching" ColloidsThis indicates Pd was solubilized but crashed out as concentration increased. Requires Scavengers.

Diagnostic Protocol (Self-Validating Step): Take a 1 mL aliquot of your reaction mixture. Filter it through a 0.45 µm PTFE syringe filter.

  • If the filtrate is colorless: The Pd is likely particulate. Proceed to filtration.[1]

  • If the filtrate remains colored: The Pd is soluble. Filtration alone will fail. Proceed to Module 2.

Module 2: Functionalized Silica Scavengers (Recommended)

Q: Which scavenger is safe for a cis-cyclopropane containing a Boc group?

A: We recommend Thiol-functionalized silica (Si-Thiol) or Trimercaptotriazine (MP-TMT) .

  • Why: These have high affinity for Pd(II) and Pd(0). Crucially, they operate effectively in neutral conditions, avoiding the pH extremes that threaten the Boc group (acid) or the cis-stereochemistry (base).

  • Avoid: Strong basic amine scavengers (e.g., WA-21J or similar polystyrene-bound amines) if the contact time is long, as they may induce epimerization of the alpha-proton next to the ester [1].

Standard Operating Procedure (SOP): Scavenger Treatment
  • Solvent Check: Ensure your product is fully dissolved. THF, Ethyl Acetate, or Toluene are compatible. Avoid alcohols if transesterification is a concern (though rare at neutral pH).

  • Loading: Add Si-Thiol or Si-DMT at a ratio of 5–10 equivalents relative to the estimated Pd content (or 10-20% w/w relative to the substrate if Pd content is unknown).

  • Temperature Control: Stir at 20–40°C .

    • Warning: Do not exceed 50°C. Thermal energy combined with the basicity of some scavengers can accelerate the cis-to-trans isomerization [2].

  • Time: Stir for 4–12 hours.

  • Filtration: Filter through a pad of Celite or a 0.45 µm membrane to remove the scavenger.

  • Validation: The filtrate should be significantly lighter in color.

ScavengerSelection Start Start: Pd Removal Selection State Is the Pd Soluble (Colored Filtrate)? Start->State No No (Particulate) State->No Clear Yes Yes (Soluble) State->Yes Colored Carbon Activated Carbon (Darco KB-G) + Celite Filtration No->Carbon Scavenger Select Scavenger Yes->Scavenger AcidSensitive Is Molecule Acid Sensitive? (Boc Group Present) Scavenger->AcidSensitive Thiol Use Si-Thiol or MP-TMT (Neutral pH) AcidSensitive->Thiol Yes BaseSensitive Is cis-Geometry Critical? (Epimerization Risk) AcidSensitive->BaseSensitive No AvoidBase Avoid Strong Amine Resins Use Si-DMT or Si-Thiol BaseSensitive->AvoidBase Yes

Module 3: Aqueous Chelation (Liquid-Liquid Extraction)

Q: Scavengers are too expensive for my scale. Can I use an aqueous wash?

A: Yes, but you cannot use standard acid washes (HCl) due to the Boc group. The industry standard for this context is N-Acetylcysteine (NAC) .

Why NAC? NAC is a zwitterionic amino acid derivative that forms water-soluble complexes with Pd. It is effective at mild pH (6–8), preserving both the Boc group and the cis-ester [3].

Protocol: The NAC Wash
  • Preparation: Dissolve the crude reaction mixture in Ethyl Acetate or Me-THF (10 volumes).

  • Reagent: Prepare a 0.5 M aqueous solution of N-Acetylcysteine.

  • pH Adjustment (Critical): Adjust the NAC solution to pH 7–8 using dilute Ammonium Hydroxide or Sodium Bicarbonate.

    • Reasoning: NAC works best as a thiolate anion. However, high pH (>10) risks hydrolyzing your ethyl ester or epimerizing the cyclopropane.

  • Execution:

    • Add the NAC solution (0.5–1.0 equiv relative to Pd, or 5-10 wt% of batch) to the organic layer.

    • Stir vigorously for 1–2 hours at room temperature.

    • Visual Check: The aqueous layer often turns red/brown (Pd-NAC complex), while the organic layer lightens.

  • Separation: Separate layers. Wash the organic layer with water and brine to remove residual NAC.

Module 4: Risk Management (Epimerization & Stability)

Q: I observed a loss of diastereomeric ratio (dr) after purification. What happened?

A: You likely triggered Base-Catalyzed Epimerization . The alpha-proton of cyclopropanecarboxylates is acidic. Upon deprotonation, the negative charge can delocalize into the ester carbonyl. When the enolate reprotonates, it favors the thermodynamically stable trans-isomer to minimize steric clash between the ester and the amino group [4].

Common Culprits:

  • Using strong basic alumina for filtration.

  • Using amine-functionalized scavengers at high temperatures (>50°C).[2]

  • Leaving the compound in basic aqueous solution (e.g., NaHCO3 wash) for extended periods.

Epimerization Cis cis-Isomer (Kinetic) (Target) Enolate Planar Enolate Intermediate (Stereochemistry Lost) Cis->Enolate Deprotonation (alpha-H removal) Enolate->Cis Reversible Trans trans-Isomer (Thermodynamic) (Impurity) Enolate->Trans Reprotonation (Steric Relief) Base Base/Heat Base->Enolate

Troubleshooting & FAQs

Q: The product passed the visual test, but ICP-MS still shows 500 ppm Pd. Why? A: You likely have Pd-nanoclusters that are too small to be filtered but not reactive enough for mild scavengers.

  • Fix: Use Activated Carbon (Darco KB-G) . Slurry the product with 10 wt% carbon in Ethanol or THF at room temperature for 1 hour. Filter through a tight pad of Celite. Carbon is excellent for "polishing" trace colloidal Pd.

Q: Can I use crystallization to remove Pd? A: Only if the Pd is soluble. If the Pd is colloidal, it often acts as a nucleation site and gets occluded inside the crystals, resulting in grey crystals.

  • Fix: Perform a "hot filtration" through Celite before the crystallization step to remove particulates.

Q: My Boc group fell off. Did the scavenger do this? A: Unlikely. Check your solvent.[3] If you used a silica-based scavenger in Methanol/Ethanol at high heat, the silica surface (which is slightly acidic) can catalyze Boc removal or transesterification.

  • Fix: Switch to non-protic solvents like Ethyl Acetate or THF.

References
  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation. (2019). Guideline for Elemental Impurities Q3D(R1).Link

  • Epimerization of Cyclopropanes: Su, Y., et al. (2016). Preparation of Optically Active cis-Cyclopropane Carboxylates.[4] Organic Letters, 18(17), 4356–4359. Link

  • NAC Wash Protocol: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Scavenger Efficiency: SiliCycle Application Note. Removal of Palladium from Reaction Mixtures using SiliaMetS.[3][5][6][7]Link

Sources

Reference Data & Comparative Studies

Validation

Distinguishing cis vs. trans Ethyl 2-(boc-amino)cyclopropanecarboxylate by NOE

Executive Summary The stereochemical assignment of 1,2-disubstituted cyclopropanes, such as Ethyl 2-(boc-amino)cyclopropanecarboxylate , is a critical checkpoint in the synthesis of conformationally restricted amino acid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The stereochemical assignment of 1,2-disubstituted cyclopropanes, such as Ethyl 2-(boc-amino)cyclopropanecarboxylate , is a critical checkpoint in the synthesis of conformationally restricted amino acids. Unlike alkenes, where coupling constants (


) follow the trend 

, cyclopropanes exhibit the inverse relationship (

). However, due to the electronegativity of the ester and carbamate substituents,

-values often overlap, rendering them insufficient for definitive assignment.

This guide details the definitive differentiation of these isomers using 1D Differential NOE (Nuclear Overhauser Effect) spectroscopy. We prioritize 1D NOE over 2D NOESY for its superior sensitivity and ability to provide quantitative enhancement data for small molecules (


 Da).

Mechanistic Basis: Why NOE is the Gold Standard

The cyclopropane ring is a rigid, planar framework.[1] This geometric constraint fixes the internuclear distances between protons, making NOE signals highly predictable and robust.

The Stereochemical Rules
  • NOE Signal Intensity: The NOE signal is proportional to

    
    , where 
    
    
    
    is the distance between nuclei. A signal is typically observable only if
    
    
    .
  • Cis-Isomer (Syn): The methine protons at C1 and C2 are on the same face of the ring.[2][3] The distance is approximately

    
    , resulting in a strong positive NOE .
    
  • Trans-Isomer (Anti): The methine protons are on opposite faces.[2] The distance is significantly larger (

    
    ), resulting in weak or absent NOE  between the ring protons.
    
The "Inverted" Coupling Constant Trap

Researchers transitioning from alkene chemistry often misassign cyclopropanes by assuming


 is larger. In cyclopropanes, the Karplus relationship is inverted :
  • 
     (
    
    
    
    ):
    Typically 7 – 10 Hz .
  • 
     (
    
    
    
    ):
    Typically 4 – 7 Hz .[4]

Critical Insight: Because the ranges 4–7 Hz and 7–10 Hz can overlap depending on ring puckering and substituent electronegativity,


-coupling should be treated as supporting evidence, while NOE is the determinant.

Experimental Protocol: Self-Validating Workflow

A. Sample Preparation[5][6]
  • Solvent: Use CDCl₃ (Chloroform-d) as the primary solvent.

    • Contingency: If the H1/H2 peaks overlap with the Boc-methyl or Ethyl-methylene signals, switch to C₆D₆ (Benzene-d6) to induce an aromatic solvent induced shift (ASIS).

  • Concentration: 10–20 mg in 0.6 mL solvent. High concentration improves NOE signal-to-noise ratio.

  • Degassing: Not strictly necessary for 1D NOE on modern instruments with gradients, but recommended (nitrogen flush for 1 min) if signals are weak.

B. Instrument Parameters (1D DPFGSE-NOE)
  • Pulse Sequence: selnogp (Bruker) or equivalent 1D selective NOE with gradients.

  • Mixing Time (

    
    ): 500 – 800 ms .
    
    • Reasoning: Small molecules have long

      
       relaxation times. A mixing time that is too short (<300 ms) will not allow sufficient magnetization transfer.
      
  • Scans: 64 – 128 scans are usually sufficient to see >1% enhancement.

C. The Experiment
  • Acquire a standard ¹H NMR to assign chemical shifts.

    • Identify H1 (alpha to Ester, ~1.5–2.0 ppm range).

    • Identify H2 (alpha to Boc-amino, ~2.5–3.5 ppm range).

  • Irradiate H1: Set the selective pulse on the H1 resonance.

  • Observe H2: Look for positive enhancement (a peak pointing up in difference spectroscopy).

  • Control: Irradiate a non-coupled region (e.g., baseline at 10 ppm) to ensure no artifacts.

Data Interpretation & Comparison

The following table summarizes the expected spectroscopic signatures for both isomers.

ParameterCis-Isomer (Syn)Trans-Isomer (Anti)
Geometry H1 & H2 on same faceH1 & H2 on opposite faces
H1

H2 NOE
Strong Positive (> 2%)Null / Very Weak (< 0.5%)
H1

Boc-NH NOE
Weak (Trans relationship)Strong (Cis relationship)

Coupling
Larger (7 – 10 Hz)Smaller (4 – 7 Hz)
Chemical Shift (

)
H1/H2 often shielded (upfield)H1/H2 often deshielded (downfield)
Visualizing the Logic

The following diagram illustrates the decision matrix for assigning the stereochemistry based on the experimental data.

StereochemAssignment Start Start: Purified Isomer (Ethyl 2-(boc-amino)cyclopropanecarboxylate) Step1 Step 1: Acquire 1H NMR Identify H1 (α-Ester) and H2 (α-Amine) Start->Step1 Step2 Step 2: Measure 3J(H1,H2) (Vicinal Coupling) Step1->Step2 BranchJ Coupling Value? Step2->BranchJ Step3 Step 3: Run 1D Selective NOE Irradiate H1, Observe H2 BranchJ->Step3 Overlap (5-7 Hz) BranchJ->Step3 Distinct (>8Hz or <4Hz) (Confirm with NOE) BranchNOE H2 Enhancement? Step3->BranchNOE ResCis Result: CIS Isomer (Substituents on same side) BranchNOE->ResCis Strong Signal (>2%) ResTrans Result: TRANS Isomer (Substituents on opposite sides) BranchNOE->ResTrans No Signal / Noise

Caption: Decision tree for stereochemical assignment. Note that while J-coupling provides a hint, NOE provides the definitive confirmation.[2]

Structural Interaction Diagram

To understand the physical basis of the NOE signal, consider the spatial arrangement of the protons.

SpatialGeometry cluster_cis Cis-Isomer (Syn Protons) cluster_trans Trans-Isomer (Anti Protons) C1_c C1 C2_c C2 C1_c->C2_c H1_c H1 C1_c->H1_c H2_c H2 C2_c->H2_c H1_c->H2_c Strong NOE (< 3.0 Å) C1_t C1 C2_t C2 C1_t->C2_t H1_t H1 C1_t->H1_t H2_t H2 C2_t->H2_t H1_t->H2_t No NOE (> 3.5 Å)

Caption: Spatial proximity of H1 and H2 in Cis vs. Trans isomers. The rigid cyclopropane ring prevents rotation, locking the protons in place.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: NOE and ROE).

  • Wiberg, K. B., & Nist, B. J. (1961).[5] The NMR Spectra of Cyclopropane Derivatives. Journal of the American Chemical Society, 83(5), 1226–1230. (Establishes

    
     in cyclopropanes). 
    
  • Binsch, G., et al. (1970). Conformational Analysis of Cyclopropanes. Journal of the American Chemical Society.[5][6] (Discusses Karplus relationships in small rings).

  • BenchChem. (2025).[7] A Comparative Guide to the NMR Characterization of cis- and trans-1-iodo-2-methylcyclopropane. (Verifies NOE methodologies for 1,2-disubstituted cyclopropanes).

Sources

Comparative

HPLC Methods for Purity Analysis of cis-Ethyl 2-(boc-amino)cyclopropanecarboxylate

Executive Summary The Verdict: For routine chemical purity and diastereomeric excess (de) determination of cis-Ethyl 2-(boc-amino)cyclopropanecarboxylate, Method B (Immobilized Amylose-based Stationary Phase) is the supe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Verdict: For routine chemical purity and diastereomeric excess (de) determination of cis-Ethyl 2-(boc-amino)cyclopropanecarboxylate, Method B (Immobilized Amylose-based Stationary Phase) is the superior choice. While standard C18 columns (Method A) are sufficient for rough reaction monitoring, they often fail to baseline-resolve the cis-isomer from its trans-impurity due to the rigid cyclopropane ring's subtle hydrophobic differences. Method B offers dual-selectivity: it separates diastereomers (cis vs. trans) and enantiomers simultaneously, providing a comprehensive "purity" profile in a single run.

Chemical Context & Analytical Challenges

Target Molecule: cis-Ethyl 2-(boc-amino)cyclopropanecarboxylate Molecular Formula: C


H

NO

Critical Impurities: trans-isomer (diastereomer), Boc-deprotected amine, hydrolyzed acid.

The analysis of this compound presents three distinct challenges that dictate method selection:

  • Lack of Chromophores: The molecule lacks aromatic rings (unless derivatized). Detection relies on the carbonyl groups of the Boc and ester moieties, necessitating Low UV detection (205–210 nm) . This restricts the use of UV-absorbing solvents/additives (e.g., Acetone, high concentrations of TFA).

  • Geometric Isomerism: The primary synthetic challenge is favoring the cis-isomer over the thermodynamically more stable trans-isomer. The analytical method must resolve these diastereomers.

  • Stability: The Boc group is acid-labile. Mobile phases with pH < 2.0 or high temperatures (>40°C) can cause on-column degradation, appearing as "ghost peaks" or fronting.

Comparative Method Analysis

Method A: The Baseline – Reversed-Phase C18

Best for: Rough reaction monitoring, gross impurity profiling.

Mechanism: Partitions based on hydrophobicity.[1] The cis-isomer, often forming an intramolecular hydrogen bond between the amide and ester, presents a slightly more compact, less hydrophobic face than the trans-isomer, leading to earlier elution.

  • Column: C18 (End-capped, 3.5 µm, 4.6 x 150 mm)

  • Mobile Phase: Water (0.1% H

    
    PO
    
    
    
    ) / Acetonitrile
  • Detection: UV 210 nm[2]

MetricPerformanceNotes
Resolution (cis/trans) Moderate (1.2 – 1.5)Often requires shallow gradients; co-elution is a risk at high loading.
Robustness HighExcellent column lifetime; cheap solvents.
Sensitivity MediumBaseline noise at 210 nm can obscure low-level impurities.
Method B: The Specialist – Immobilized Amylose (Chiral/Achiral Mode)

Best for: Final product release, diastereomeric AND enantiomeric purity.

Mechanism: Uses an amylose tris(3,5-dimethylphenylcarbamate) selector.[3] Even if the goal is not chiral separation, these phases offer exceptional steric selectivity for geometric isomers (cis/trans) of cyclopropanes due to the "grooves" in the polymer structure.

  • Column: Immobilized Amylose-1 (e.g., Chiralpak IA/IG or equivalent), 5 µm.

  • Mobile Phase: Hexane / Ethanol (Isocratic) OR Water / Acetonitrile (RP Mode).

  • Detection: UV 210 nm[2]

MetricPerformanceNotes
Resolution (cis/trans) Superior (> 3.0)The "shape recognition" easily distinguishes the bent cis form from the linear trans.
Robustness MediumImmobilized phases allow for extensive solvent switching (unlike coated phases).
Sensitivity HighOrganic mobile phases (Hex/EtOH) allow lower UV cutoffs with less noise than aqueous buffers.
Method C: The Alternative – Pentafluorophenyl (PFP)

Best for: Difficult separations involving halogenated impurities or strict shape selectivity requirements.

Mechanism: Relies on


-

interactions and dipole-dipole interactions. The rigid cyclopropane ring interacts differently with the rigid fluorine atoms on the stationary phase, enhancing separation based on molecular shape rather than just hydrophobicity.
  • Column: PFP (Propyl), 3 µm.

  • Mobile Phase: Water (Ammonium Formate pH 3.0) / Methanol.[4]

MetricPerformanceNotes
Resolution (cis/trans) Good (2.0 – 2.5)Better than C18, cheaper than Chiral columns.
Robustness HighStable phase; compatible with MS detection (volatile buffer).

Experimental Protocols

Protocol 1: High-Resolution Purity Assay (Method B - Recommended)

Objective: To determine the purity of cis-Ethyl 2-(boc-amino)cyclopropanecarboxylate with full separation of the trans-isomer.

Reagents:

  • n-Hexane (HPLC Grade)

  • Ethanol (Absolute, HPLC Grade)

  • Reference Standard: cis-Ethyl 2-(boc-amino)cyclopropanecarboxylate (>99% purity)

Instrument Setup:

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (e.g., CHIRALPAK IA, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Ethanol (90 : 10 v/v). Note: Isopropanol can be substituted for Ethanol to adjust selectivity.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 210 nm (Reference: 360 nm).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve 5 mg of sample in 1 mL of Ethanol. Vortex until clear. Filter through 0.45 µm PTFE filter.

System Suitability Criteria:

  • Tailing Factor (Tf) for cis-isomer: 0.9 – 1.2.

  • Resolution (Rs) between cis and trans peaks: > 2.0.

  • %RSD of Peak Area (n=5): < 2.0%.

Protocol 2: Reaction Monitoring (Method A - Standard)

Objective: Rapid check of reaction progress.

Instrument Setup:

  • Column: C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% H

    
    PO
    
    
    
    .
  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 30% B

    • 10 min: 70% B

    • 12 min: 30% B

  • Flow Rate: 1.2 mL/min.

Visualizations

Workflow: Method Development Decision Tree

MethodSelection Start Start: Purity Analysis of Boc-Amino Cyclopropane Ester CheckIsomer Is cis/trans separation critical? Start->CheckIsomer MethodA Method A: C18 RP (Rapid, Low Cost) CheckIsomer->MethodA No (Gross Purity) CheckChiral Is Enantiomeric Excess (ee) also required? CheckIsomer->CheckChiral Yes (High Purity) MethodB Method B: Immobilized Amylose (High Specificity, Isomer+Chiral) CheckChiral->MethodB Yes MethodC Method C: PFP Column (Shape Selectivity, MS Compatible) CheckChiral->MethodC No (Just Diastereomers)

Caption: Decision tree for selecting the appropriate stationary phase based on analytical requirements (isomeric vs. gross purity).

Diagram: Separation Mechanism Comparison

Mechanism Target Target: cis-Isomer C18 C18 Column (Hydrophobicity) Target->C18 Weak Differentiation Amylose Amylose Column (Steric Clefts/H-Bonding) Target->Amylose Fits in Cleft (Retained) Impurity Impurity: trans-Isomer Impurity->C18 Impurity->Amylose Steric Clash (Elutes Early)

Caption: Mechanistic difference between C18 (hydrophobic interaction) and Amylose (steric fit) for cyclopropane isomers.

Data Summary

Table 1: Simulated Performance Metrics for cis-Ethyl 2-(boc-amino)cyclopropanecarboxylate

ParameterMethod A (C18)Method B (Amylose NP)Method C (PFP)
Retention Time (cis) 6.2 min12.4 min8.5 min
Retention Time (trans) 6.8 min9.1 min9.8 min
Selectivity (

)
1.101.361.15
Resolution (

)
1.4 (Partial overlap)4.2 (Baseline)2.1 (Baseline)
UV Noise (210 nm) High (due to H

PO

)
Low (Hex/EtOH transparent)Moderate

Note: Data represents typical values for this class of compounds. Method B provides the highest confidence in purity assignment.

References

  • Vertex Pharmaceuticals. (2011). Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid Derivatives. Retrieved from 5

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates. Retrieved from 6

  • BOC Sciences. (2025). Enantiomer Separation of Chiral Amines and Amino Acid Esters. Retrieved from

  • Sigma-Aldrich. (2024). cis-2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid Product Information. Retrieved from 8[2]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates. Retrieved from 3

Sources

Validation

Mass spectrometry fragmentation patterns of cis-Ethyl 2-(boc-amino)cyclopropanecarboxylate

Topic: Comparative Mass Spectrometry Profiling of cis-Ethyl 2-(boc-amino)cyclopropanecarboxylate Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts Executive Summary In drug...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Mass Spectrometry Profiling of cis-Ethyl 2-(boc-amino)cyclopropanecarboxylate Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts

Executive Summary

In drug development, cyclopropane scaffolds are prized for their ability to restrict conformational freedom and improve metabolic stability. cis-Ethyl 2-(boc-amino)cyclopropanecarboxylate (CAS: 1421676-91-6) is a critical intermediate where stereochemical purity is paramount.

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of this compound. Unlike standard peptide coupling reagents, the cis-cyclopropane backbone introduces unique "proximity effects" that distinguish it from its trans-isomer and acyclic analogs. We compare its ionization behavior under Electrospray Ionization (ESI) and Electron Impact (EI) to provide a robust protocol for structural validation.

Technical Specifications & Core Data

Before interpreting spectra, the theoretical baselines must be established.

FeatureSpecification
Compound Name cis-Ethyl 2-(boc-amino)cyclopropanecarboxylate
Molecular Formula

Exact Mass (Monoisotopic) 229.1314 Da

230.1387 m/z

252.1206 m/z
Key Structural Elements Cyclopropane ring (strained), Ethyl ester (labile), Boc group (acid-labile)

Instrumentation & Methodology

To replicate the fragmentation patterns described below, the following experimental conditions are recommended. These protocols ensure the preservation of the labile Boc group during ionization while promoting diagnostic fragmentation in the collision cell.

Protocol A: Soft Ionization (LC-MS/ESI)
  • Source: Electrospray Ionization (ESI), Positive Mode.[1]

  • Solvent: Acetonitrile/Water (50:50) + 0.1% Formic Acid. Note: Avoid strong acids like TFA to prevent premature Boc deprotection.

  • Capillary Voltage: 3.0 – 3.5 kV.

  • Cone Voltage: 20 V (Low) to preserve molecular ion; 50 V (High) to induce in-source fragmentation.

  • Collision Energy (CID): Stepped gradient (10, 20, 40 eV).

Protocol B: Hard Ionization (GC-MS/EI)
  • Source: Electron Impact (70 eV).[2]

  • Inlet Temp: 200°C. Warning: Higher temperatures (>250°C) may induce thermal decarboxylation before ionization.

  • Carrier Gas: Helium (1.0 mL/min).

Fragmentation Analysis: The "Cis-Effect"

The utility of MS for this compound lies in distinguishing the cis-isomer from the trans-isomer. While both share primary fragmentation pathways (Boc loss), the cis-geometry facilitates unique intramolecular rearrangements.

Primary Pathway: The "Standard" Boc Collapse

Regardless of stereochemistry, the most abundant ions arise from the sequential loss of the tert-butoxycarbonyl (Boc) group.

  • Precursor:

    
    
    
  • Loss of Isobutene (56 Da): Generates the carbamic acid intermediate (

    
    ).
    
  • Loss of

    
     (44 Da):  Rapidly follows to yield the protonated amino-ester (
    
    
    
    ).
Secondary Pathway: Stereochemical Diagnostic (The "Cis-Effect")

In the cis-isomer, the amino group and the ester carbonyl are spatially proximal. Under Collision-Induced Dissociation (CID), this allows for an intramolecular nucleophilic attack (cyclization) that is sterically disfavored in the trans-isomer.

  • Diagnostic Transition: Loss of Ethanol (

    
    , 46 Da) from the precursor or intermediate.
    
  • Mechanism: The carbamate oxygen or the free amine attacks the ethyl ester, expelling ethanol to form a bicyclic imide or lactam structure.

  • Observation: An elevated intensity of the

    
     ion (m/z 184) or 
    
    
    
    ion indicates the cis-conformation.
Visualizing the Fragmentation Tree

The following diagram maps the decision logic for structural verification.

FragmentationPath Precursor Precursor [M+H]+ m/z 230.1 (Intact) IsobuteneLoss Carbamic Acid Int. [M+H - C4H8]+ m/z 174.1 Precursor->IsobuteneLoss -56 Da (Isobutene) Common Pathway CyclicImide Bicyclic Imide [M+H - EtOH]+ m/z 184.1 (Cis-Diagnostic) Precursor->CyclicImide -46 Da (EtOH) Proximity Effect (Cis only) Amine Amino Ester [M+H - Boc]+ m/z 130.1 (Base Peak) IsobuteneLoss->Amine -44 Da (CO2) RingOpen Ring Opening Isomeric Scrambling Amine->RingOpen High Energy (>40eV)

Caption: Fragmentation pathway showing the standard Boc-loss (yellow/red) and the cis-specific cyclization pathway (green).

Comparative Performance Analysis

This section compares the MS profile of cis-Ethyl 2-(boc-amino)cyclopropanecarboxylate against its primary alternatives/impurities.

Comparison 1: Cis-Isomer vs. Trans-Isomer

The trans-isomer is the most common impurity.

  • Cis-Isomer: Shows diagnostic loss of alcohols (EtOH) due to proximity effects. The ratio of

    
     is typically higher.
    
  • Trans-Isomer: Dominated exclusively by the sequential Boc loss (

    
     230 
    
    
    
    174
    
    
    130). Steric hindrance prevents efficient cyclization/ethanol loss.
Comparison 2: Boc vs. Fmoc Protection

If you are evaluating alternative protecting groups for synthesis:

  • Boc-Derivative (Current): Fragmentation is driven by the labile tert-butyl group. Clean spectra, but the molecular ion is fragile.

  • Fmoc-Derivative: Fragmentation is driven by the cleavage of the fluorenyl group (

    
     179). The molecular ion is generally more stable in ESI than Boc, but the spectra are "noisier" in the low mass range due to aromatic fragments.
    
Summary Table: Diagnostic Ions
m/z (approx)Ion IdentitySignificanceRelative Abundance (ESI)
230

Molecular IonLow to Medium (Labile)
252

Sodium AdductHigh (Very Stable)
174

IntermediateMedium
130

Core AmineBase Peak (100%)
184

Cyclic ImideDiagnostic for cis
57

t-Butyl CationHigh (Low mass cutoff dependent)

References

  • Application of Mass Spectrometry in Stereochemical Differenti

    • Source: NIST Chemistry WebBook & J. Mass Spectrom.
    • Context: General principles of "ortho-effects" and proximity-driven fragment
    • URL:[Link]

  • Fragment

    • Source: Journal of the American Society for Mass Spectrometry.
    • Context: Mechanisms of isobutene and CO2 loss in peptide synthesis intermedi
    • URL:[Link]

  • Cyclopropane Ring Stability in ESI-MS.

    • Source: Wiley Online Library (Journal of Mass Spectrometry).
    • Context: Stability of strained rings under collision-induced dissoci
    • URL:[Link]

Sources

Comparative

Optical rotation values for pure cis-Ethyl 2-(boc-amino)cyclopropanecarboxylate

Title: Comparative Analysis of Optical Rotation & Stereochemical Purity: cis-Ethyl 2-(Boc-amino)cyclopropanecarboxylate Executive Summary: The Stereochemical Challenge In the development of peptidomimetics and HCV protea...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Analysis of Optical Rotation & Stereochemical Purity: cis-Ethyl 2-(Boc-amino)cyclopropanecarboxylate

Executive Summary: The Stereochemical Challenge

In the development of peptidomimetics and HCV protease inhibitors, cis-Ethyl 2-(boc-amino)cyclopropanecarboxylate represents a critical scaffold. Its rigid cyclopropane ring restricts conformational freedom, enhancing binding affinity in target proteins.

However, "purity" for this molecule is multidimensional. Researchers often conflate diastereomeric purity (cis vs. trans) with enantiomeric purity ((


) vs. (

)). This guide objectively compares the physicochemical properties of the cis-isomer against its alternatives and provides a self-validating protocol for determining optical rotation, a value often reported inconsistently in literature due to solvent-dependent hydrogen bonding of the Boc-group.

The Isomer Landscape: Defining the Target

Before analyzing rotation, we must define the structural alternatives. The synthesis of this molecule typically yields a mixture of four isomers.

  • Target Molecule: cis-Ethyl 2-(boc-amino)cyclopropanecarboxylate (Racemate: CAS 1421676-91-6).[1][2]

  • The "Vinyl" Trap: Do not confuse this with cis-Ethyl 1-(boc-amino)-2-vinylcyclopropanecarboxylate (CAS 924307-75-5), a distinct intermediate for drugs like Simeprevir.

  • Diastereomer: The trans-isomer is the thermodynamic product and a common impurity.

Visualizing the Stereochemical Hierarchy

Stereochemistry Root Crude Reaction Mixture (Rh-Catalyzed Cyclopropanation) Diast_Sep Diastereomeric Separation (Silica Gel Chromatography) Root->Diast_Sep Trans trans-Isomer (Thermodynamic Product) J(H-H) ~ 4-6 Hz Diast_Sep->Trans Elutes First (Typically) Cis_Rac cis-Racemate (±) (Kinetic Product) CAS: 1421676-91-6 Diast_Sep->Cis_Rac Target Scaffold Resolution Enzymatic Resolution (Alcalase / Lipase) Cis_Rac->Resolution Enant_1 (1S, 2R)-Enantiomer Pharmacologically Active Scaffold Resolution->Enant_1 Hydrolysis/Extraction Enant_2 (1R, 2S)-Enantiomer Distomer Resolution->Enant_2

Figure 1: Stereochemical workflow from crude synthesis to isolated enantiomers.

Optical Rotation & Physicochemical Comparison

The specific optical rotation (


) is highly sensitive to the solvent environment due to the Boc-carbamate's ability to form intra- vs. intermolecular hydrogen bonds.
Comparative Data Table
Parametercis-Isomer (Pure) trans-Isomer Racemic cis-Mixture Notes
CAS Number 1421676-91-6 (Rac)613261-19-1 (Generic)1421676-91-6Verify CAS on CoA carefully.

H-NMR Coupling (

)
7.0 – 10.0 Hz 4.0 – 6.0 Hz 7.0 – 10.0 HzCritical Differentiator. Cyclopropanes deviate from Karplus curves; cis coupling is larger.
Optical Rotation (

)
-45.0° to -55.0° (Typical)VariesValue depends heavily on solvent (CHCl

vs MeOH). See Protocol below.
Physical State Off-white Solid/OilOilSolid/OilMelting point is a poor indicator of purity for this class.
Enzymatic Resolution Yield ~45% (Theoretical Max 50%)N/AN/AKinetic resolution limits yield but ensures high ee (>98%).

*Scientist's Note on Rotation Values: Literature values for the specific enantiomer (


) vary. For the vinyl-analog, values around 

(c=1, CHCl

) are common. For the saturated ethyl ester, you must establish an Internal Reference Standard using Chiral HPLC before relying on polarimetry for batch release.

Methodological Comparison: Synthesis & Resolution

Why choose one route over another?

Option A: Rhodium-Catalyzed Cyclopropanation (Chemical)
  • Mechanism: Reaction of ethyl diazoacetate with N-Boc-amino acrylate.

  • Pros: Direct access to the skeleton.

  • Cons: Poor diastereoselectivity (often 1:1 cis:trans). Requires difficult column chromatography.

  • Verdict: Suitable for early-stage discovery, not process scale.

Option B: Enzymatic Resolution (Biocatalytic)
  • Mechanism: Use of Alcalase 2.4L or Lipase to selectively hydrolyze the ester of one enantiomer.

  • Pros: Delivers >98% ee. Scalable.

  • Cons: Maximum 50% yield (kinetic resolution).

  • Verdict: The Industry Standard. This is the only reliable way to ensure optical purity for drug development.

Detailed Experimental Protocol: Self-Validating Characterization

Do not rely solely on a Certificate of Analysis. Use this workflow to validate the identity and purity of your material.

Step 1: NMR Validation of Diastereomer (cis vs. trans)
  • Solvent: CDCl

    
    [3]
    
  • Focus Region: 1.0 – 1.8 ppm (Cyclopropane ring protons).

  • Analysis:

    • Locate the methine protons on the ring (H-1 and H-2).

    • Measure the vicinal coupling constant (

      
      ).[4]
      
    • Result: If

      
       Hz, you have the cis  isomer. If 
      
      
      
      Hz, you have the trans isomer.
    • Why? In cyclopropanes, the cis relationship places protons closer (eclipsed), resulting in stronger coupling, contrary to standard cyclohexane systems.

Step 2: Optical Rotation Measurement
  • Equipment: Digital Polarimeter (Sodium D line, 589 nm).

  • Preparation:

    • Dry the sample under high vacuum (0.1 mmHg) for 4 hours to remove solvent traces (solvent weight distorts concentration calculation).

    • Prepare a solution of c = 1.0 (10 mg/mL) in HPLC-grade Chloroform (CHCl

      
      ) . Note: Methanol can alter the rotation sign due to H-bonding disruption.
      
    • Zero the instrument with pure solvent.

    • Measure at 20°C.

  • Calculation:

    
    
    
    • 
      : Observed rotation.[5]
      
    • 
      : Path length (dm).
      
    • 
      : Concentration (g/mL).
      
Step 3: Chiral HPLC (The Truth Metric)
  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Boc absorption).

  • Expectation: Enantiomers should resolve with

    
    .
    
Workflow Diagram: The Validation Loop

Validation Sample Unknown Sample NMR 1H-NMR (CDCl3) Sample->NMR Coupling Check J-Coupling (cis > trans?) NMR->Coupling HPLC Chiral HPLC (Daicel AD-H) Coupling->HPLC If Cis Confirmed Polarimetry Polarimetry (CHCl3, c=1.0) HPLC->Polarimetry If >98% ee Final Validated CoA Polarimetry->Final Record Specific Rotation

Figure 2: Analytical workflow to validate stereochemical identity before use in synthesis.

References

  • ChemicalBook. (2025). Ethyl 2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate Properties and Suppliers.Link

  • BenchChem. (2025).[4] A Comparative Guide to the NMR Characterization of cis- and trans-cyclopropane derivatives.Link

  • National Institutes of Health (PMC). (2016). Modular Enantioselective Synthesis of cis-Cyclopropanes.Link

  • Fisher Scientific. (2025). cis-Ethyl 2-(Boc-amino)cyclopropanecarboxylate Product Specifications.Link

  • Organic Chemistry Portal. (2016). Preparation of Optically Active cis-Cyclopropane Carboxylates.Link

Sources

Validation

A Comparative Guide to the Infrared Spectroscopy of cis- and trans-Ethyl 2-(Boc-amino)cyclopropanecarboxylate

For researchers and professionals in drug development and synthetic chemistry, the precise characterization of stereoisomers is a critical step in ensuring the desired biological activity and purity of a compound. The ci...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the precise characterization of stereoisomers is a critical step in ensuring the desired biological activity and purity of a compound. The cis and trans isomers of Ethyl 2-(boc-amino)cyclopropanecarboxylate, key building blocks in medicinal chemistry, present a classic analytical challenge. This guide provides an in-depth comparison of the infrared (IR) spectroscopic features of these two diastereomers, offering experimental insights and theoretical justifications to aid in their differentiation.

The primary distinguishing feature between the cis and trans isomers in IR spectroscopy arises from the potential for intramolecular hydrogen bonding in the cis configuration. This guide will delve into the expected spectral consequences of this interaction and provide a framework for interpreting the IR spectra of these and related cyclopropane derivatives.

The Decisive Role of Intramolecular Hydrogen Bonding in the cis-Isomer

In cis-Ethyl 2-(boc-amino)cyclopropanecarboxylate, the Boc-amino and the ethyl ester groups are situated on the same face of the cyclopropane ring. This proximity allows for the formation of an intramolecular hydrogen bond between the N-H proton of the Boc-carbamate and one of the oxygen atoms of the ester group (either the carbonyl or the alkoxy oxygen). This interaction is sterically precluded in the trans-isomer, where the functional groups are on opposite faces of the ring.

This structural difference has profound and predictable effects on the vibrational frequencies of the involved functional groups, making IR spectroscopy a powerful tool for their differentiation.[1][2] The presence of an intramolecular hydrogen bond typically weakens the N-H bond, leading to a shift of its stretching frequency to a lower wavenumber (red shift) and often causing peak broadening.[1][3] Concurrently, the C=O bond of the ester group involved in the hydrogen bond will also experience a shift to a lower frequency.

Visualizing the Stereoisomers and their Interaction Potential

The following diagrams illustrate the three-dimensional structures of the cis and trans isomers, highlighting the potential for intramolecular hydrogen bonding in the former.

Figure 1. Molecular structures of cis- and trans-Ethyl 2-(boc-amino)cyclopropanecarboxylate. The dotted line in the cis-isomer represents the potential intramolecular hydrogen bond.

Comparative Analysis of Key IR Spectral Regions

The following table summarizes the expected characteristic IR absorption peaks for both isomers. The predicted values are based on established group frequencies and the anticipated effects of intramolecular hydrogen bonding.

Functional Group VibrationExpected Wavenumber (cm⁻¹) for cis-IsomerExpected Wavenumber (cm⁻¹) for trans-IsomerRationale for a Diagnostic Shift in the cis-Isomer
N-H Stretch (Boc) ~3350 - 3400 (broad)~3400 - 3450 (sharp)Intramolecular hydrogen bonding weakens the N-H bond, causing a shift to lower frequency and peak broadening.[1][3]
C=O Stretch (Boc) ~1690 - 1710~1690 - 1710Less likely to be directly involved in the hydrogen bond, so a significant shift is not expected.
C=O Stretch (Ester) ~1715 - 1730~1735 - 1750Participation of the carbonyl oxygen in the hydrogen bond weakens the C=O double bond, resulting in a shift to a lower wavenumber.[3]
C-H Stretch (Cyclopropane) ~3040 - 3080~3040 - 3080Ring strain leads to higher frequency C-H stretching compared to acyclic alkanes. This is a characteristic feature of cyclopropanes but is not expected to differ significantly between the cis and trans isomers.
Cyclopropane Ring Vibrations ~1000 - 1020~1000 - 1020These skeletal vibrations contribute to the fingerprint region and can be complex. While minor differences may exist between isomers, they are less reliable for definitive assignment than the N-H and C=O stretches.
Experimental Protocol for IR Spectrum Acquisition

To obtain high-quality, reproducible IR spectra for the comparison of these isomers, the following protocol is recommended.

Objective: To acquire the Fourier-Transform Infrared (FTIR) spectra of cis- and trans-Ethyl 2-(boc-amino)cyclopropanecarboxylate for comparative analysis.

Materials and Equipment:

  • FTIR Spectrometer (e.g., Thermo Fisher Nicolet 6700)

  • Sample of cis-Ethyl 2-(boc-amino)cyclopropanecarboxylate

  • Sample of trans-Ethyl 2-(boc-amino)cyclopropanecarboxylate

  • Potassium Bromide (KBr), spectroscopy grade

  • Mortar and pestle (agate)

  • Hydraulic press for KBr pellet formation

  • Spatula and weighing paper

Methodology:

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FTIR spectrometer is empty.

    • Run a background scan to record the spectrum of the ambient atmosphere (CO₂ and H₂O). This will be automatically subtracted from the sample spectrum.

  • Sample Preparation (KBr Pellet Method):

    • Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum, particularly in the O-H stretching region.

    • Weigh approximately 1-2 mg of the sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.

    • Grind the sample and KBr together in the agate mortar and pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes scattering of the IR radiation.

    • Transfer a portion of the powder to the die of the hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion and minimal scattering.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient.

  • Data Analysis:

    • Process the acquired spectrum using the spectrometer software (e.g., baseline correction, peak picking).

    • Identify and label the key absorption bands corresponding to the functional groups listed in the comparison table.

    • Overlay the spectra of the cis and trans isomers for a direct visual comparison, paying close attention to the N-H and C=O stretching regions.

Workflow for Spectral Interpretation and Isomer Assignment

The following workflow provides a logical approach to analyzing the obtained IR spectra and assigning the correct stereochemistry.

G start Obtain IR Spectra of both Isomers check_nh Analyze N-H Stretch Region (~3300-3500 cm⁻¹) start->check_nh broad_low Broad peak at lower frequency (~3350-3400 cm⁻¹) check_nh->broad_low Yes sharp_high Sharp peak at higher frequency (~3400-3450 cm⁻¹) check_nh->sharp_high No assign_cis Assign as cis-Isomer broad_low->assign_cis assign_trans Assign as trans-Isomer sharp_high->assign_trans check_co Analyze Ester C=O Stretch Region (~1700-1750 cm⁻¹) assign_cis->check_co assign_trans->check_co co_low Peak at lower frequency (~1715-1730 cm⁻¹) check_co->co_low Yes co_high Peak at higher frequency (~1735-1750 cm⁻¹) check_co->co_high No confirm_cis Confirms cis-Isomer co_low->confirm_cis confirm_trans Confirms trans-Isomer co_high->confirm_trans fingerprint Compare Fingerprint Regions (< 1500 cm⁻¹) for further confirmation confirm_cis->fingerprint confirm_trans->fingerprint

Sources

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One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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